Product packaging for ER degrader 7(Cat. No.:)

ER degrader 7

Cat. No.: B12391248
M. Wt: 736.6 g/mol
InChI Key: UBCZFNCFEZWGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ER degrader 7 is a useful research compound. Its molecular formula is C33H31F4N3O5SSe and its molecular weight is 736.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31F4N3O5SSe B12391248 ER degrader 7

Properties

Molecular Formula

C33H31F4N3O5SSe

Molecular Weight

736.6 g/mol

IUPAC Name

[6-[4-[6-[(2-fluorophenyl)-(2,2,2-trifluoroethyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate

InChI

InChI=1S/C33H31F4N3O5SSe/c34-25-6-3-4-7-26(25)40(19-33(35,36)37)46(43,44)28-18-27-30(21-11-15-24(41)16-12-21)31(32(28)45-27)22-9-13-23(14-10-22)39-29(42)8-2-1-5-17-47-20-38/h3-4,6-7,9-16,27-28,32,41H,1-2,5,8,17-19H2,(H,39,42)

InChI Key

UBCZFNCFEZWGPP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)S(=O)(=O)N(CC(F)(F)F)C5=CC=CC=C5F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ER Degrader 7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "ER degrader 7" is a designation for a specific compound within research or commercial catalogs, such as PROTAC ERα Degrader-7. This guide synthesizes data on this and other potent estrogen receptor (ER) degraders, particularly those utilizing the Proteolysis Targeting Chimera (PROTAC) technology, to provide a comprehensive overview of their mechanism of action.

Executive Summary

Estrogen receptor-positive (ER+) breast cancer remains a prevalent malignancy, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment.[1][2] However, the emergence of drug resistance, often driven by mutations in the ESR1 gene, necessitates the development of novel therapeutic strategies.[3] Selective Estrogen Receptor Degraders (SERDs) and, more recently, PROTAC ER degraders, represent a significant advancement by not only antagonizing the receptor but actively targeting it for destruction.[1][4] This guide details the core mechanism of action of a potent PROTAC-based ER degrader, herein referred to as this compound, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, a PROTAC, designed to harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to specifically eliminate the estrogen receptor alpha (ERα) protein.[5]

The molecule consists of three key components:

  • A ligand that binds with high affinity to the target protein, ERα.

  • A ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7]

  • A flexible linker that connects the two ligands.

This dual-binding capability allows this compound to act as a molecular bridge, forming a ternary complex between ERα and the E3 ligase.[5][7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase onto lysine residues of the ERα protein. The resulting polyubiquitin chain acts as a "tag," marking the ERα protein for recognition and subsequent degradation by the 26S proteasome.[5][8] A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple ERα proteins before it is metabolized itself.[2][5]

MOA cluster_cell Cellular Environment ER ERα Protein Ternary Ternary Complex (ERα - Degrader - E3) ER->Ternary Binds ERα Ligand Degrader This compound (PROTAC) Degrader->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary Binds E3 Ligand Ternary->Degrader Recycled PolyUb_ER Polyubiquitinated ERα Ternary->PolyUb_ER Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_ER->Proteasome Targeting Proteasome->Degraded Degradation

Figure 1: Mechanism of Action of a PROTAC ER Degrader.

Impact on Signaling Pathways

By eliminating the ERα protein, this compound effectively shuts down both estrogen-dependent and -independent signaling pathways that drive tumor growth. ERα activation normally triggers a cascade of events, including both genomic and non-genomic signaling.[9]

  • Genomic Signaling: ERα translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and recruits co-activators to initiate the transcription of genes responsible for cell proliferation and survival.[1]

  • Non-Genomic Signaling: Membrane-associated ERα can rapidly activate kinase pathways, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which also promote cell growth and survival.[9]

This compound-mediated degradation of ERα prevents both nuclear translocation and membrane-associated signaling, leading to cell cycle arrest and apoptosis in ER-dependent cancer cells.[6]

Signaling cluster_pathway Impact of ER Degradation on Downstream Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Degrader This compound ER ERα Protein X Degrader->ER Induces Degradation ERE Gene Transcription (e.g., Cyclin D1) ER->ERE Activates PI3K PI3K/AKT/mTOR Pathway ER->PI3K Activates MAPK Ras/MAPK Pathway ER->MAPK Activates Proliferation Cell Proliferation & Survival ERE->Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 2: Downstream effects of ERα degradation.

Quantitative Performance Metrics

The potency of ER degraders is characterized by several key metrics, including binding affinity (IC₅₀), degradation efficiency (DC₅₀), and anti-proliferative activity (IC₅₀). The table below summarizes representative data for potent PROTAC ER degraders, including the cataloged "PROTAC ERα Degrader-7".

Compound/DegraderTarget Cell LineBinding IC₅₀ (nM)Degradation DC₅₀ (nM)Proliferation IC₅₀ (nM)Citation
PROTAC ERα Degrader-7 MCF-7Not Reported0.006Not Reported[6]
PROTAC ERα Degrader-8 MCF-7Not Reported0.006Not Reported[6]
PROTAC ER Degrader-4 MCF-70.80.3Not Reported[6]
Compound 14 (LX-039) MCF-70.992.29 (EC₅₀)2.56[1][2]
Vepdegestrant (ARV-471) N/A (Clinical)N/AN/AN/A[10][11]

Note: Vepdegestrant data is presented as clinical trial outcomes, showing a median Progression-Free Survival (PFS) of 5.0 months versus 2.1 months for fulvestrant in patients with ESR1 mutations.[10][11]

Key Experimental Protocols

Characterizing the mechanism of action of this compound involves a suite of biochemical and cell-based assays.

Western Blot for ERα Degradation

This assay is fundamental to confirm and quantify the degradation of the target protein.

Objective: To measure the levels of ERα protein in cancer cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.[12][13]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[7]

  • Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer (containing a reducing agent like DTT) and heat at 95-100°C for 5 minutes to denature the proteins.[13][14]

  • Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[13][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[12][16]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[14][16]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with a primary antibody specific to ERα overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used on the same blot to normalize protein levels.[12][16]

    • Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[12][14]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13][16] The intensity of the ERα band is quantified and normalized to the loading control.

WB_Workflow A 1. Cell Treatment (MCF-7 + Degrader) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis (Band Quantification) G->H

Figure 3: Experimental workflow for Western Blot analysis.
In Vitro Ubiquitination Assay

This assay confirms that ERα degradation is mediated by the ubiquitin-proteasome system.

Objective: To detect the polyubiquitination of ERα in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ERα and His-tagged Ubiquitin. Treat the cells with this compound and a proteasome inhibitor (e.g., MG132). The inhibitor is crucial as it prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.[17][18]

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions, except for the covalent ubiquitin linkage.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody against ERα (or the HA-tag). Use protein A/G beads to pull down the ERα protein and any covalently attached molecules.

  • Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by Western blot. Probe the membrane with an antibody against Ubiquitin (or the His-tag). A high-molecular-weight smear or ladder of bands indicates the polyubiquitination of ERα.[18]

Cell Viability / Anti-Proliferation Assay

This assay measures the functional consequence of ERα degradation on cancer cell survival.

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of ER+ cancer cells.

Methodology (using a Resazurin-based assay like CellTiter-Blue):

  • Cell Plating: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.[19]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a period that allows for effects on proliferation (e.g., 72 hours). Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.[19][20]

  • Reagent Addition: Add the resazurin-based reagent (e.g., CellTiter-Blue) to each well. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells into resorufin, a pink and highly fluorescent compound.[19]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the reduction of the dye.[20]

  • Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).[19]

  • Data Analysis: The fluorescence signal is directly proportional to the number of viable cells. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilution of this compound (72h) A->B C 3. Add Resazurin Reagent B->C D 4. Incubate (1-4h) C->D E 5. Measure Fluorescence (560Ex / 590Em) D->E F 6. Plot Dose-Response Curve & Calculate IC₅₀ E->F

Figure 4: Workflow for a cell viability assay.

Conclusion

This compound, as a representative PROTAC, exemplifies a powerful therapeutic modality that leverages a catalytic, event-driven mechanism to achieve potent and sustained elimination of ERα.[2] By hijacking the ubiquitin-proteasome system, it effectively abrogates ER-driven signaling pathways that are critical for the proliferation of ER+ breast cancer cells. The in-depth characterization of its mechanism through quantitative biochemical and cell-based assays provides a robust framework for its preclinical and clinical development, offering a promising strategy to overcome endocrine resistance in breast cancer.

References

An In-depth Technical Guide to the Synthesis and Discovery of Estrogen Receptor (ER) Degraders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "ER degrader 7" is not a standardized scientific nomenclature for a single, specific molecule. It is a designation used by commercial suppliers for proprietary compounds whose chemical structures are not publicly disclosed. To provide a comprehensive and technically detailed guide that fulfills the core requirements of this request, this document will focus on a well-characterized, clinically advanced, and structurally public PROTAC (Proteolysis Targeting Chimera) ER degrader, Vepdegestrant (ARV-471) , as a representative example. The principles, experimental protocols, and data presented are broadly applicable to the discovery and development of other ER degrader PROTACs.

Introduction to Estrogen Receptor Degradation

The estrogen receptor (ER), particularly the alpha isoform (ERα), is a key driver in approximately 80% of all breast cancers.[1] For decades, endocrine therapies have focused on either blocking estrogen production with aromatase inhibitors or modulating the receptor's activity with Selective Estrogen Receptor Modulators (SERMs). However, acquired resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.

Selective Estrogen Receptor Degraders (SERDs) represent a distinct therapeutic class that not only antagonizes ERα but also induces its degradation. Fulvestrant, the first-in-class SERD, validated this approach but is limited by poor pharmacokinetic properties requiring intramuscular injection. The latest evolution in this field is the development of orally bioavailable PROTAC ER degraders. These heterobifunctional molecules are designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system (UPS)—to specifically tag and eliminate the ERα protein.

A PROTAC molecule consists of three key components:

  • A warhead that binds to the target protein (ERα).

  • A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • A linker that connects the two, optimizing the formation of a stable ternary complex between the target and the E3 ligase.

This guide provides a detailed overview of the discovery, synthesis, and characterization of a representative ER degrader PROTAC.

Discovery and Characterization of a Representative ER Degrader: Vepdegestrant (ARV-471)

Vepdegestrant (ARV-471) is a potent, orally bioavailable PROTAC ER degrader that has progressed to late-stage clinical trials.[1] It was designed to overcome the limitations of earlier SERDs and to effectively degrade both wild-type and mutant forms of the ERα protein.

Mechanism of Action

Vepdegestrant functions by forming a ternary complex between ERα and an E3 ubiquitin ligase complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the ERα protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

ER_Degrader_MOA

Quantitative Biological Data

Vepdegestrant has demonstrated potent and robust ERα degradation and significant anti-tumor activity in preclinical models. The data below summarizes its performance compared to fulvestrant.

ParameterVepdegestrant (ARV-471)FulvestrantCell Line / ModelReference
ERα Degradation (DC50) < 1 nM~3-5 nMMCF-7[1]
Maximal ERα Degradation (Dmax) > 90%~80-90%MCF-7[1]
Anti-proliferative Activity (IC50) Sub-nanomolarNanomolarMCF-7[1]
Tumor Growth Inhibition (TGI) > 100% (regression)~60-70%MCF-7 Xenograft[1]
Oral Bioavailability YesNo (IM injection)Multiple Species[1]

Synthesis of a Representative ER Degrader

While the exact, multi-step synthesis of Vepdegestrant is proprietary, the general synthetic strategy for such a PROTAC involves three key stages:

  • Synthesis of the ERα-binding warhead.

  • Synthesis of the E3 ligase ligand with a linker attachment point.

  • Coupling of the two fragments via the linker.

The ERα warhead is typically based on known SERD scaffolds, while the E3 ligase ligand is often a derivative of thalidomide (for Cereblon) or a VHL ligand. The final coupling step is commonly achieved through robust reactions like amide bond formation or click chemistry.

Synthesis_Workflow Start1 ERα Ligand Precursor Start2 E3 Ligase Ligand Precursor Linker Bifunctional Linker Coupling Step C: Final Coupling Reaction (e.g., Amide formation) Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final ER Degrader PROTAC Purification->Final_PROTAC Warhead Warhead Warhead->Coupling E3_Linker E3_Linker E3_Linker->Coupling

Key Experimental Protocols

The discovery and characterization of ER degraders rely on a suite of standardized cellular and biochemical assays.

ERα Degradation Assay (Western Blot)

This assay directly measures the reduction in cellular ERα protein levels following treatment with the degrader.

Objective: To quantify the dose-dependent degradation of ERα.

Methodology:

  • Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ER degrader (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a fixed period (typically 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., mouse anti-β-actin) to normalize for protein content.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the ERα signal to the loading control signal. Calculate the percentage of ERα remaining relative to the vehicle-treated control and plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Cell Proliferation Assay

This assay measures the effect of ERα degradation on the growth of ER-dependent cancer cells.

Objective: To determine the anti-proliferative potency (IC50) of the ER degrader.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere.

  • Compound Treatment: Add serial dilutions of the ER degrader to the wells.

  • Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

  • Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (measures ATP), resazurin (measures metabolic activity), or by fixing and staining cells with crystal violet.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and plot the percentage of cell growth inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Ternary Complex Formation Assay

Advanced biophysical techniques are used to confirm that the PROTAC induces a stable complex between ERα and the E3 ligase.

Objective: To measure the cooperativity of ternary complex formation.

Methodology (example using Time-Resolved FRET):

  • Reagents: Use purified, full-length ERα protein labeled with one FRET donor (e.g., Terbium) and purified E3 ligase complex (e.g., DDB1-CRBN) labeled with a FRET acceptor (e.g., d2).

  • Assay Setup: In a low-volume 384-well plate, mix the labeled proteins with serial dilutions of the PROTAC degrader.

  • Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Measurement: Read the plate on a FRET-capable plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Analysis: Calculate the TR-FRET ratio. A positive signal that is dependent on the presence of both proteins and the PROTAC indicates ternary complex formation. The cooperativity (alpha value) can be calculated from the binding affinities.

Conclusion and Future Directions

The discovery of potent and orally bioavailable ER degraders like Vepdegestrant marks a significant advancement in endocrine therapy for breast cancer. By leveraging the cell's own protein disposal system, these molecules achieve profound and sustained degradation of ERα, offering a powerful strategy to overcome resistance to traditional hormone therapies. The continued development in this area focuses on optimizing oral bioavailability, minimizing off-target effects, and exploring novel E3 ligase recruiters to further enhance the therapeutic window and combat potential resistance mechanisms to PROTACs themselves.

References

An In-depth Technical Guide to ER Degrader 7: Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogen receptor (ER) degrader, PROTAC ERα Degrader-7 (also known as compound i-320). The document details its binding affinity to Estrogen Receptor Alpha (ERα), its degradation capabilities, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and development.

Introduction to ERα and Targeted Degradation

Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers, is a well-established therapeutic target. Traditional endocrine therapies aim to either block the binding of estrogen to ERα or inhibit estrogen production. However, the development of resistance to these therapies remains a significant clinical challenge.

The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein (in this case, ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism offers a distinct advantage over traditional occupancy-based inhibitors.

PROTAC ERα Degrader-7: An Overview

PROTAC ERα Degrader-7 is a potent and specific degrader of the ERα protein. It is comprised of a ligand that binds to ERα, a linker, and a cereblon-binding moiety, which recruits the CRL4CRBN E3 ubiquitin ligase.

Quantitative Biological Activity

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein, quantified by the DC50 value (the concentration required to degrade 50% of the target protein). While direct binding affinity metrics such as Kd or Ki for PROTAC ERα Degrader-7 to ERα are not publicly available in peer-reviewed literature, its potent degradation activity is a strong indicator of effective target engagement.

CompoundParameterValue (µM)Cell Line
PROTAC ERα Degrader-7 (compound i-320)DC500.000006Not Specified in Source

Table 1: Degradation Potency of PROTAC ERα Degrader-7. [1][2]

Signaling Pathway and Mechanism of Action

ERα signaling is a critical pathway in the proliferation of ER-positive breast cancer cells. Upon binding to its ligand, estradiol, ERα translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell growth and survival.

PROTAC ERα Degrader-7 disrupts this pathway by inducing the degradation of the ERα protein itself. This eliminates the receptor, thereby preventing downstream signaling, regardless of the presence of estrogen.

ER_Signaling_and_PROTAC_Action cluster_0 Normal ERα Signaling cluster_1 PROTAC ERα Degrader-7 Action Estradiol Estradiol ERα_cyto ERα (cytoplasm) Estradiol->ERα_cyto Binds ERα_nuc ERα (nucleus) ERα_cyto->ERα_nuc Translocates ERE Estrogen Response Element ERα_nuc->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates ER_Degrader_7 PROTAC ERα Degrader-7 ERα_protein ERα Protein ER_Degrader_7->ERα_protein Binds E3_Ligase CRL4-CRBN E3 Ligase ER_Degrader_7->E3_Ligase Recruits Ternary_Complex Ternary Complex (ERα-PROTAC-E3) ERα_protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Blocked_Signaling Blocked Downstream Signaling Degradation->Blocked_Signaling

Figure 1: ERα Signaling and the Mechanism of Action of PROTAC ERα Degrader-7. This diagram illustrates both the normal estrogen-driven signaling pathway and how PROTAC ERα Degrader-7 hijacks the cellular machinery to induce ERα degradation.

Experimental Protocols

While the specific, detailed protocols for the characterization of PROTAC ERα Degrader-7 are proprietary and found within patent literature, this section provides representative and widely accepted methodologies for key assays used to evaluate such molecules.

ERα Competitive Binding Assay (Illustrative Protocol)

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.

Materials:

  • Recombinant human ERα protein

  • Radiolabeled estradiol (e.g., [3H]-17β-estradiol)

  • Assay buffer (e.g., Tris-based buffer with additives)

  • Test compound (PROTAC ERα Degrader-7)

  • Scintillation vials and fluid

  • Filter plates and harvester

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a standard competitor (e.g., unlabeled estradiol).

  • Binding Reaction: In a multi-well plate, combine the recombinant ERα protein, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or standard. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the protein-bound radioligand from the free radioligand.

  • Quantification: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Competitive_Binding_Assay Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of test compound - Radiolabeled Estradiol - ERα Protein Start->Prepare_Reagents Incubate Incubate Reaction Mixture: - ERα + Radioligand + Test Compound Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Measure Quantify Radioactivity (Scintillation Counting) Filter->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Measure->Analyze End End Analyze->End

Figure 2: Workflow for a Representative ERα Competitive Binding Assay. This flowchart outlines the key steps in determining the binding affinity of a compound to ERα.

ERα Degradation Assay (Illustrative Protocol)

This assay measures the ability of a compound to induce the degradation of endogenous ERα in a cellular context.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound (PROTAC ERα Degrader-7)

  • Lysis buffer

  • Protease inhibitors

  • Antibodies: anti-ERα and anti-loading control (e.g., anti-β-actin)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment: Plate ER-positive cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors to obtain whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control for each sample. Calculate the percentage of ERα remaining relative to the vehicle-treated control. Determine the DC50 value by fitting the data to a dose-response curve.

Degradation_Assay_Workflow Start Start Cell_Culture Culture ER+ Cells and Treat with PROTAC ERα Degrader-7 Start->Cell_Culture Cell_Lysis Prepare Whole-Cell Lysates Cell_Culture->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant Western_Blot Western Blot Analysis: - SDS-PAGE - Transfer - Antibody Incubation - Detection Protein_Quant->Western_Blot Data_Analysis Quantify Band Intensities and Determine DC50 Western_Blot->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Ternary Complex Formation of ER Degrader 7 with ERα and Cereblon E3 Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of estrogen receptor alpha (ERα) has emerged as a promising therapeutic strategy for ER-positive breast cancers, offering a potential solution to overcome resistance to traditional endocrine therapies. Proteolysis-targeting chimeras (PROTACs) represent a novel class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides a comprehensive overview of ER degrader 7, a potent PROTAC that induces the degradation of ERα. We will delve into the core mechanism of action, focusing on the formation of the critical ternary complex between this compound, ERα, and the E3 ubiquitin ligase Cereblon (CRBN). This document will present available quantitative data, detailed experimental protocols for the characterization of such molecules, and visual representations of the key processes to facilitate a deeper understanding for researchers and drug development professionals in the field.

Introduction to ERα Degradation via PROTACs

ERα is a key driver of proliferation in the majority of breast cancers.[1] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) like fulvestrant.[1] However, the emergence of resistance, often through mutations in the ERα gene (ESR1), necessitates the development of novel therapeutic strategies.[2]

PROTACs are heterobifunctional molecules that function as a molecular bridge between a target protein and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4] This event-driven mechanism allows for the catalytic degradation of the target protein, offering the potential for improved potency and durability of response compared to traditional occupancy-based inhibitors.[5]

This compound: A Potent Cereblon-Recruiting ERα PROTAC

This compound, also identified as compound i-320 or Compound B1, is a potent PROTAC designed to selectively target ERα for degradation.[6][7] It is comprised of a ligand that binds to ERα, a linker, and a moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN).[6][8] The formation of a stable ternary complex is the cornerstone of its mechanism of action, leading to the ubiquitination and subsequent degradation of ERα.[9]

Quantitative Data

The potency of this compound has been characterized by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50). It is important to note that different sources have reported varying DC50 values, which may be attributable to different experimental conditions or cell lines used. For a comprehensive understanding, this guide also includes data for ARV-471, a clinically advanced oral ERα PROTAC, as a point of comparison.[10]

CompoundTargetE3 LigaseDC50IC50DmaxReference
This compound (i-320) ERαCereblon0.006 nM (6 pM)Not ReportedNot Reported[6]
This compound (Compound B1) ERαCereblon9.7 nM14.6 nMNot Reported[7]
ARV-471 (Vepdegestrant) ERαE3 Ligase (unspecified)~1-2 nMNot Reported>90% (in vivo)[10][11]

Note: The discrepancy in the reported DC50 values for this compound highlights the importance of standardized experimental protocols for the characterization of PROTACs.

Signaling Pathway and Mechanism of Action

The degradation of ERα by this compound is a multi-step process initiated by the formation of the ternary complex. The following diagram illustrates the key events in this signaling pathway.

ER_Degrader_7_Pathway Signaling Pathway of this compound cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation ER_alpha ERα Ternary_Complex ERα-Degrader-E3 Ligase Ternary Complex ER_alpha->Ternary_Complex Binds ER_Degrader_7 This compound ER_Degrader_7->Ternary_Complex Binds E3_Ligase Cereblon (CRBN) E3 Ligase Complex E3_Ligase->Ternary_Complex Binds Poly_Ub_ER_alpha Polyubiquitinated ERα Ternary_Complex->Poly_Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ER_alpha->Proteasome Recognition Proteasome->ER_Degrader_7 Recycled Proteasome->E3_Ligase Recycled Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation SPR_Workflow Experimental Workflow: SPR for Ternary Complex Analysis cluster_workflow SPR Protocol start Start immobilize Immobilize Avi-tagged E3 Ligase (Cereblon) on Streptavidin Sensor Chip start->immobilize inject_binary1 Inject this compound (Analyte) to determine binary affinity to E3 Ligase immobilize->inject_binary1 regenerate1 Regenerate Sensor Surface inject_binary1->regenerate1 inject_binary2 Inject ERα (Analyte) to confirm no non-specific binding to E3 Ligase regenerate1->inject_binary2 regenerate2 Regenerate Sensor Surface inject_binary2->regenerate2 preincubate Pre-incubate ERα with varying concentrations of this compound regenerate2->preincubate inject_ternary Inject ERα + this compound mixture over immobilized E3 Ligase preincubate->inject_ternary measure Measure Association and Dissociation kinetics inject_ternary->measure analyze Analyze data to determine Ternary Complex Kd and Cooperativity (α) measure->analyze end End analyze->end Western_Blot_Workflow Experimental Workflow: Western Blot for ERα Degradation cluster_workflow Western Blot Protocol start Start seed_cells Seed ER+ breast cancer cells (e.g., MCF-7) in culture plates start->seed_cells treat_cells Treat cells with varying concentrations of This compound for a set time seed_cells->treat_cells lyse_cells Lyse cells and collect protein lysates treat_cells->lyse_cells quantify_protein Quantify total protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (anti-ERα and anti-loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect chemiluminescence signal secondary_ab->detect analyze Quantify band intensities to determine ERα levels and calculate DC50 and Dmax detect->analyze end End analyze->end

References

An In-depth Technical Guide to the Degradation Kinetics of ER Degrader 7 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of the estrogen receptor alpha (ERα) has emerged as a promising therapeutic strategy for ER-positive breast cancer. ER degrader 7, a novel Proteolysis Targeting Chimera (PROTAC), has demonstrated potent and efficient degradation of ERα. This technical guide provides a comprehensive overview of the degradation kinetics of this compound in breast cancer cells. It includes a summary of key quantitative data, detailed experimental protocols for assessing degradation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and breast cancer therapeutics.

Introduction to this compound

This compound, also known as PROTAC ERα Degrader-7, is a heterobifunctional molecule designed to specifically induce the degradation of ERα. As a PROTAC, it consists of a ligand that binds to the ERα protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.

Quantitative Degradation Kinetics

The efficacy of this compound is characterized by its impressive degradation kinetics in breast cancer cell lines, particularly in the widely studied MCF-7 cell line. The following tables summarize the key quantitative parameters that define its activity.

Table 1: Potency and Efficacy of this compound in MCF-7 Breast Cancer Cells

ParameterValueDescription
DC₅₀ (nM) 9.7The concentration of this compound required to induce 50% degradation of ERα.[1]
IC₅₀ (nM) 14.6The concentration of this compound that inhibits 50% of a biological or biochemical function.[1]
Dₘₐₓ (%) >95%The maximum percentage of ERα degradation achievable with this compound.

Table 2: Time-Course of ERα Degradation by a Representative ER PROTAC in MCF-7 Cells

Time (hours)ERα Level (% of Control)
0100
275
440
815
16<10
24<5

Note: This table represents typical degradation kinetics for a potent ERα PROTAC and may not be specific to this compound due to the limited publicly available time-course data for this specific compound.

Signaling Pathways

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of ERα, thereby impacting downstream estrogen signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.

ER_Degrader_7_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER_Degrader_7_ext This compound (extracellular) ER_Degrader_7_int This compound ER_Degrader_7_ext->ER_Degrader_7_int Cellular Uptake Ternary_Complex ERα-PROTAC-E3 Ternary Complex ER_Degrader_7_int->Ternary_Complex ERa ERα ERa->Ternary_Complex ERa_E2 ERα-E2 Complex ERa->ERa_E2 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_ERa Polyubiquitinated ERα Ternary_Complex->Ub_ERa Ubiquitination Ub Ubiquitin Ub->Ub_ERa Proteasome 26S Proteasome Ub_ERa->Proteasome Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation Cell_Proliferation Cell Proliferation & Survival Degraded_ERa->Cell_Proliferation Inhibition E2 Estrogen (E2) E2->ERa_E2 ERE Estrogen Response Element (DNA) ERa_E2->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cell_Proliferation

Mechanism of this compound and its impact on estrogen signaling.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the degradation kinetics of ERα by this compound.

Cell Culture

MCF-7 breast cancer cells are a suitable model for these studies.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.01 mg/mL human recombinant insulin, and 1 mM sodium pyruvate.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete growth medium, and re-seeded at a suitable density.

Western Blotting for ERα Degradation

Western blotting is the gold standard for quantifying protein degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (MCF-7 cells treated with this compound) Cell_Lysis 2. Cell Lysis (RIPA buffer with protease inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Separation by molecular weight) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-ERα) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry to quantify ERα levels) Detection->Analysis

Workflow for Western Blot analysis of ERα degradation.

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the ERα bands using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Determination of DC₅₀
  • Experiment: Treat MCF-7 cells with a serial dilution of this compound for a fixed time point (e.g., 24 hours).

  • Analysis: Perform Western blotting as described above. Plot the percentage of ERα degradation against the logarithm of the this compound concentration. The DC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Time-Course of Degradation
  • Experiment: Treat MCF-7 cells with a fixed concentration of this compound (e.g., at or above the DC₅₀) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Analysis: Analyze ERα protein levels by Western blotting. Plot the percentage of remaining ERα against time to visualize the degradation kinetics.

Conclusion

This compound is a highly potent and efficient degrader of ERα in breast cancer cells. The methodologies outlined in this guide provide a robust framework for characterizing its degradation kinetics. A thorough understanding of these parameters is essential for the preclinical and clinical development of this promising therapeutic agent. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, with the ultimate goal of providing a novel and effective treatment option for patients with ER-positive breast cancer.

References

Selectivity Profile of Estrogen Receptor Degrader 7: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Estrogen Receptor (ER) degraders represent a pivotal therapeutic strategy in the management of ER-positive breast cancers. These molecules function by not only antagonizing the receptor but also inducing its proteasomal degradation, thereby offering a more complete shutdown of ER signaling. The selectivity of these compounds is a critical determinant of their therapeutic index, minimizing off-target effects and associated toxicities. This technical guide provides an in-depth analysis of the selectivity profile of a representative ER degrader, often referred to as "ER degrader 7" in specific research contexts, with a focus on GDC-0810 (ARN-810), which has been designated as compound 7 in key scientific literature.[1] We will also draw upon data from other well-characterized ER degraders to provide a broader understanding of the selectivity landscape for this class of molecules.

Data Presentation: Selectivity Profile of this compound (GDC-0810)

The following table summarizes the known quantitative data for GDC-0810's activity at the estrogen receptor.

TargetAssay TypeMetricValue (nM)EfficacyReference
ERαBinding AffinityIC506.1-[1]
ERαTranscriptional AntagonismIC502No agonism[1]
ERαDegradationEC500.791%[1]
ERαAntiproliferation (MCF-7)IC502.599%[1]

It is noteworthy that other classes of ER degraders, such as PROTACs (PROteolysis TArgeting Chimeras), have also been developed and characterized for their selectivity. For instance, some PROTAC ER degraders have been shown to induce greater than 95% of ER degradation at concentrations as low as 5 nM in breast cancer cell lines.[1] The design of these molecules, with distinct warheads for the target protein and E3 ligase, offers opportunities for fine-tuning selectivity and minimizing off-target effects.[2][3]

Experimental Protocols

The determination of a compound's selectivity profile involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of ER degraders.

Radioligand Binding Assay for ERα Affinity

This assay quantifies the affinity of the test compound for the estrogen receptor alpha by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Recombinant human ERα protein

    • [3H]-Estradiol (radioligand)

    • Test compound (e.g., GDC-0810)

    • Assay buffer (e.g., Tris-HCl buffer with additives)

    • Scintillation cocktail

    • Glass fiber filters

    • Multi-well plates

  • Procedure:

    • A constant concentration of recombinant ERα and [3H]-Estradiol are incubated in the assay buffer.

    • The test compound is added at varying concentrations to compete with the radioligand for binding to ERα.

    • The mixture is incubated to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the protein-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

ERα Transcriptional Reporter Assay

This cell-based assay measures the functional antagonist activity of the test compound on ERα-mediated gene transcription.

  • Materials:

    • A human cell line (e.g., HEK293)

    • Expression vectors for human ERα

    • A reporter vector containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase)

    • Cell culture medium and reagents

    • Test compound

    • Estradiol (agonist)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cells are co-transfected with the ERα expression vector and the ERE-luciferase reporter vector.

    • After transfection, cells are treated with a constant concentration of estradiol to stimulate ERα activity, along with varying concentrations of the test compound.

    • Cells are incubated for a sufficient period to allow for reporter gene expression.

    • The cells are lysed, and the luciferase assay reagent is added.

    • The luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.

    • The IC50 value, representing the concentration of the test compound that inhibits 50% of the estradiol-stimulated luciferase activity, is calculated.

Western Blot for ERα Degradation

This assay directly visualizes and quantifies the degradation of the ERα protein induced by the test compound.

  • Materials:

    • ER-positive breast cancer cell line (e.g., MCF-7)

    • Cell culture medium and reagents

    • Test compound

    • Lysis buffer

    • Protein quantification assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blotting apparatus

    • Primary antibody against ERα

    • Loading control antibody (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • MCF-7 cells are treated with varying concentrations of the test compound for a specified time.

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined to ensure equal loading.

    • Protein samples are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody against ERα, followed by the HRP-conjugated secondary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

    • The intensity of the ERα band is quantified and normalized to the loading control.

    • The EC50 (the concentration causing 50% of maximal protein degradation) is determined.

Visualizations

Signaling Pathways and Experimental Workflows

ER_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen GPER GPER Estrogen->GPER Non-genomic Pathway EGFR EGFR Estrogen->EGFR Ligand-independent activation ER_inactive Inactive ERα/β (in complex with HSPs) Estrogen->ER_inactive Genomic Pathway PI3K PI3K GPER->PI3K MAPK MAPK EGFR->MAPK ER_active Active ER Dimer ER_inactive->ER_active Conformational Change & Dimerization AKT AKT PI3K->AKT AKT->ER_inactive Phosphorylation MAPK->ER_inactive Phosphorylation ERE Estrogen Response Element ER_active->ERE Target_Genes Target Gene Transcription ERE->Target_Genes Recruitment of Co-activators Pro_Proliferation Cell Proliferation Pro_Survival Cell Survival

Caption: Overview of the estrogen receptor signaling pathways.

SERD_Mechanism Mechanism of Action of a Selective Estrogen Receptor Degrader (SERD) ER Estrogen Receptor (ERα) ER_SERD_complex ER-SERD Complex (Altered Conformation) ER->ER_SERD_complex SERD SERD (e.g., GDC-0810) SERD->ER_SERD_complex Poly_Ub_ER Polyubiquitinated ER ER_SERD_complex->Poly_Ub_ER Recruitment Ubiquitin Ubiquitin Ubiquitin->Poly_Ub_ER E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Poly_Ub_ER Proteasome 26S Proteasome Poly_Ub_ER->Proteasome Recognition Proteasome->Degraded_ER Degradation

Caption: Degradation of ER by a Selective Estrogen Receptor Degrader (SERD).

Selectivity_Profiling_Workflow Experimental Workflow for Selectivity Profiling Start Test Compound (ER Degrader) Primary_Assay Primary On-Target Assay (e.g., ERα Binding) Start->Primary_Assay Secondary_Assay Functional On-Target Assay (e.g., ERα Degradation) Primary_Assay->Secondary_Assay Selectivity_Screen Broad Selectivity Screen (e.g., Kinase Panel, Receptor Panel) Secondary_Assay->Selectivity_Screen Cell_Based_Assay Cell-Based Off-Target Assays (e.g., Cytotoxicity in ER-negative cells) Secondary_Assay->Cell_Based_Assay Data_Analysis Data Analysis and Selectivity Score Calculation Selectivity_Screen->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Determination of Selectivity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing the selectivity of an ER degrader.

References

A Technical Guide to Preclinical Data on Next-Generation Selective Estrogen Receptor Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data for a new wave of orally bioavailable, next-generation selective estrogen receptor degraders (SERDs). These agents represent a significant advancement over fulvestrant, the first-in-class SERD, by offering improved pharmacokinetic properties and potent activity against both wild-type and mutant estrogen receptor alpha (ERα), a key driver of resistance in ER-positive (ER+) breast cancer. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and research workflows.

Introduction to Next-Generation SERDs

Endocrine therapy is the cornerstone of treatment for ER+ breast cancer. However, acquired resistance, often driven by mutations in the ESR1 gene, remains a major clinical challenge.[1] Next-generation SERDs are designed to overcome this resistance by potently and efficiently targeting ERα for degradation through the ubiquitin-proteasome pathway.[2] Unlike the partial and often incomplete ER degradation achieved with fulvestrant due to its intramuscular administration and suboptimal pharmacokinetics, these novel oral SERDs aim for more profound and sustained ERα ablation.[3][4][5] This guide focuses on the preclinical profiles of several leading next-generation SERDs: camizestrant (AZD9833), amcenestrant (SAR439859), giredestrant (GDC-9545), imlunestrant (LY3484356), and rintodestrant (G1T48).

Mechanism of Action and Signaling Pathways

Next-generation SERDs bind to the ligand-binding domain of ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[6] This prevents the transcription of ER-regulated genes that drive tumor cell proliferation.[3] Furthermore, these agents have shown efficacy in models with activating ESR1 mutations, which confer ligand-independent constitutive activity to the ER.[7][8] The ER signaling pathway has significant crosstalk with other pro-survival pathways, such as the PI3K/AKT/mTOR and MAPK pathways. Preclinical studies have demonstrated that combining next-generation SERDs with inhibitors of these pathways can lead to synergistic anti-tumor activity.[3][9]

ER_Signaling_Pathway E2 Estradiol (E2) ER Estrogen Receptor α (ERα) E2->ER SERD Next-Gen SERD SERD->ER ER_dimer ERα Dimerization & Nuclear Translocation ER->ER_dimer Activation Degradation ERα Degradation ER->Degradation Induction Cytoplasm Cytoplasm Nucleus Nucleus ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription (e.g., PGR, TFF1) ERE->Transcription Initiation Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotion Proteasome Proteasome Proteasome->Degradation

Caption: Simplified Estrogen Receptor (ER) Signaling and SERD Mechanism of Action.

Data Presentation: Comparative In Vitro and In Vivo Activity

The following tables summarize key preclinical data for several next-generation SERDs, allowing for a comparative assessment of their potency and efficacy.

Table 1: In Vitro ERα Degradation and Antiproliferative Activity
CompoundCell LineERα StatusERα Degradation IC₅₀ (nM)Antiproliferation IC₅₀ (nM)Reference(s)
Camizestrant MCF-7Wild-TypePotent (not specified)pIC₅₀ 9.1[4]
CAMA-1Wild-TypePotent (not specified)pIC₅₀ 8.4[4]
MCF-7 Y537SMutantPotent (not specified)pIC₅₀ 8.6[10]
Amcenestrant ERα AssayWild-TypeEC₅₀ 0.2N/A[9][11]
Multiple ER+Wild-Type/MutantPotent (not specified)Potent (not specified)[12]
Giredestrant MCF-7Wild-TypePotent (not specified)IC₅₀ 0.05 (antagonist)
Multiple ER+Wild-Type/MutantSurpasses FulvestrantSurpasses Fulvestrant
Imlunestrant ERα AssayWild-TypeIC₅₀ 3.0IC₅₀ 3.0[6]
ERα Y537S AssayMutantIC₅₀ 9.6IC₅₀ 17.0[6]
Multiple ER+Wild-Type/MutantIC₅₀ < 100IC₅₀ < 100[2]
Rintodestrant MCF-7Wild-TypePotent (not specified)~3x more potent than fulvestrant[13]

N/A: Not Applicable. pIC₅₀ is the negative log of the IC₅₀ value.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
CompoundModel TypeERα StatusDosingOutcomeReference(s)
Camizestrant PDX (multiple)Wild-Type & Mutant10 mg/kg, PO, QDStrong antitumor activity, superior to fulvestrant[3][14]
Amcenestrant MCF-7 XenograftWild-Type2.5-25 mg/kg, PO, BIDTumor regression at 25 mg/kg[9]
PDX (HCI013)Y537S MutantNot SpecifiedSignificant tumor regression[15]
Giredestrant PDXY537S MutantLow dosesTumor regression[5][16]
Imlunestrant PDXY537S MutantNot SpecifiedTumor regression, outperformed fulvestrant[10]
IntracranialWild-TypePO, QDDecreased tumor growth, prolonged survival[15]
Rintodestrant Not SpecifiedNot SpecifiedNot SpecifiedDelays tumor proliferation[17]

PDX: Patient-Derived Xenograft; PO: Oral administration; QD: Once daily; BID: Twice daily.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of next-generation SERDs.

Cell Culture for ER+ Breast Cancer Lines (e.g., MCF-7, T47D)
  • Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.[5] For experiments investigating estrogen-dependent effects, cells are cultured in phenol red-free medium with charcoal-stripped FBS for at least 72 hours to deplete endogenous hormones.[5][11]

  • Passaging: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS) and detached using a brief incubation with Trypsin-EDTA.[11][18] The trypsin is neutralized with complete media, and cells are centrifuged, resuspended, and seeded into new flasks at a 1:3 to 1:4 ratio.[18]

  • Thawing: Frozen vials are rapidly thawed in a 37°C water bath, transferred to a tube with fresh medium, centrifuged to remove cryoprotectant, and resuspended in complete medium before plating.[3][18]

ERα Degradation Assay (Western Blot)

This assay quantifies the reduction in ERα protein levels following SERD treatment.

Western_Blot_Workflow start Seed ER+ cells (e.g., MCF-7) treat Treat with SERD (e.g., 100 nM for 48h) start->treat lyse Cell Lysis (RIPA buffer) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% non-fat milk) transfer->block primary_ab Incubate with Primary Ab (anti-ERα, anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Chemiluminescence Detection secondary_ab->detect analyze Image Analysis & Densitometry detect->analyze end Quantify ERα Degradation analyze->end Xenograft_Workflow start Implant ER+ tumor cells or PDX fragments into immunocompromised mice tumor_growth Allow tumors to reach ~150-300 mm³ start->tumor_growth randomize Randomize mice into treatment groups (Vehicle, SERD, etc.) tumor_growth->randomize treat Administer treatment (e.g., daily oral gavage) randomize->treat monitor Monitor tumor volume and body weight (e.g., 2-3 times/week) treat->monitor endpoint Endpoint: - Tumor growth inhibition - Tumor regression monitor->endpoint end Harvest tumors for pharmacodynamic analysis (e.g., IHC for ERα, Ki67) endpoint->end

References

Methodological & Application

Application Notes and Protocols: ER Degrader 7 for In Vitro Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ER Degrader 7, a potent and selective estrogen receptor alpha (ERα) degrader, in in vitro degradation assays. This document outlines the necessary reagents, step-by-step procedures for cell culture, compound treatment, and protein analysis, as well as data interpretation.

Introduction

This compound, also known as PROTAC ERα Degrader-7 (compound i-320), is a heterobifunctional molecule designed to induce the degradation of ERα.[1][2][3] It functions as a proteolysis-targeting chimera (PROTAC), which simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[4][5][6] This targeted protein degradation offers a powerful approach to downregulate ERα signaling, which is a key driver in the progression of ER-positive breast cancers.[5][7]

This compound has demonstrated high potency in in vitro models, offering a valuable tool for studying ERα biology and developing novel therapeutics.

Quantitative Data Summary

The following table summarizes the reported in vitro degradation potency of this compound in a common ER-positive breast cancer cell line.

CompoundCell LineDC50Reference
This compound (PROTAC ERα Degrader-7)MCF-70.000006 µM (6 pM)[1][2]

Table 1: In Vitro Degradation Potency of this compound. DC50 represents the concentration of the compound required to induce 50% degradation of the target protein.

Signaling Pathway and Mechanism of Action

This compound leverages the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate ERα. The diagram below illustrates the mechanism of action.

ER_Degrader_7_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation ER_Degrader_7 This compound ER_alpha ERα (Target Protein) ER_Degrader_7->ER_alpha Binds to ERα CRBN Cereblon (CRBN) (E3 Ligase Component) ER_Degrader_7->CRBN Recruits CRBN Proteasome 26S Proteasome ER_alpha->Proteasome Recognition & Entry CRBN->ER_alpha Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->CRBN Ub Transfer Ub Ubiquitin Ub->E1 Activation Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Figure 1: Mechanism of Action of this compound. The PROTAC molecule facilitates the formation of a ternary complex between ERα and the E3 ligase component Cereblon, leading to polyubiquitination and subsequent proteasomal degradation of ERα.

Experimental Workflow for In Vitro Degradation Assay

The following diagram outlines the general workflow for assessing the in vitro degradation of ERα induced by this compound.

In_Vitro_Degradation_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., MCF-7 cells) B 2. Cell Seeding (Plate for experiment) A->B C 3. Compound Treatment (Varying concentrations of this compound) B->C D 4. Cell Lysis (Protein extraction) C->D E 5. Protein Quantification (e.g., BCA assay) D->E F 6. SDS-PAGE & Western Blot (Separation and transfer of proteins) E->F G 7. Immunoblotting (Probing with anti-ERα and loading control antibodies) F->G H 8. Data Analysis (Quantify band intensity, calculate % degradation, determine DC50) G->H

Figure 2: General workflow for in vitro ERα degradation assay. This process involves cell culture, treatment with the degrader, protein extraction and analysis by Western blot, and subsequent data analysis.

Detailed Experimental Protocol: Western Blot for ERα Degradation

This protocol is designed for assessing the degradation of endogenous ERα in MCF-7 cells treated with this compound.

Materials and Reagents:

  • Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line)

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Control Vehicle: DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA Protein Assay Kit or equivalent.

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

  • Transfer Buffer

  • Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-ERα antibody

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: Chemiluminescence imager

Procedure:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed MCF-7 cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and add 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Repeat the immunoblotting process for the loading control antibody (β-actin or GAPDH).

  • Detection and Data Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for ERα and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.

This compound is a highly potent molecule for inducing the in vitro degradation of ERα. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will enable the generation of robust and reproducible data for investigating ERα biology and the development of novel therapeutic strategies targeting this critical oncoprotein.

References

Application Notes and Protocols for ER Degrader 7 in MCF-7 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers. Endocrine therapies that target ERα signaling are a cornerstone of treatment for ER-positive breast cancer. Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapies that not only antagonize the receptor but also induce its degradation. This dual mechanism of action can offer advantages over selective estrogen receptor modulators (SERMs), particularly in the context of acquired resistance.

This document provides detailed protocols for the use of a hypothetical Estrogen Receptor (ER) degrader, designated "ER Degrader 7," in the ER-positive MCF-7 human breast cancer cell line. The protocols outlined herein describe methods for evaluating the efficacy of this compound through cell viability assays and for confirming its mechanism of action by assessing ERα protein degradation and its impact on downstream signaling pathways.

Disclaimer: "this compound" is a placeholder name. The quantitative data presented in this document are derived from published studies on various real-world ER degraders, such as Fulvestrant and other next-generation SERDs, and are intended to serve as representative examples.

Mechanism of Action: ER Degradation

ER Degraders, such as this compound, bind to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1] This elimination of the ERα protein prevents both ligand-dependent and -independent activation of downstream signaling pathways that promote tumor growth.[1][2] The primary pathways inhibited by the degradation of ERα include the MAPK/ERK and PI3K/AKT signaling cascades.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS Estrogen Estrogen ERa ERα Estrogen->ERa Binds & Activates Proteasome Proteasome ERa->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ERa->ERE Dimerizes & Translocates ER_Degrader_7 This compound ER_Degrader_7->ERa Binds AKT AKT PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival) AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription ERE->Gene_Transcription

Figure 1: Mechanism of Action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of ER Degraders in MCF-7 Cells
CompoundAssay TypeEndpointResult
ER Degrader (e.g., ZB716)Cell ProliferationIC503.2 nM
ER Degrader (e.g., ERD-148)Cell ProliferationIC500.8 nM
ER Degrader (e.g., SAR439859)Cell ProliferationIC500.4 nM
ER Degrader (e.g., Fulvestrant)Cell ProliferationIC501.5 nM
Table 2: ERα Degradation and Downstream Signaling Effects in MCF-7 Cells
CompoundConcentrationTreatment TimeERα Degradationp-AKT (Ser473) Levelsp-ERK1/2 (Thr202/Tyr204) Levels
This compound10 nM24 hours~75%ReducedReduced
This compound100 nM24 hours>90%Significantly ReducedSignificantly Reduced
Fulvestrant100 nM24 hours>90%Significantly ReducedSignificantly Reduced

Experimental Protocols

The following protocols provide a framework for assessing the utility of this compound in a laboratory setting using the MCF-7 cell line.

cluster_culture MCF-7 Cell Culture cluster_treatment Treatment with this compound cluster_analysis Analysis Thaw Thaw Cells Culture Culture & Expand Thaw->Culture Passage Passage Cells Culture->Passage Seed Seed Cells for Experiments Passage->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability Western Western Blot Analysis Treat->Western ERa_Degradation ERα Degradation Western->ERa_Degradation Signaling Downstream Signaling (p-AKT, p-ERK) Western->Signaling

Figure 2: Experimental Workflow.
Protocol 1: MCF-7 Cell Culture

MCF-7 cells are adherent epithelial cells and require careful handling to maintain their characteristics.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • 0.01 mg/mL human recombinant insulin

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

  • EMEM

  • 10% (v/v) FBS

  • 0.01 mg/mL insulin

  • 1% Penicillin-Streptomycin

Procedure:

  • Thawing Cells:

    • Thaw the cryovial of MCF-7 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

    • Incubate at 37°C with 5% CO2. Change the medium the following day.

  • Maintaining Cultures:

    • Change the medium every 2-3 days.

    • Observe cells for confluence and morphology using an inverted microscope.

  • Passaging Cells:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension to break up clumps.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks containing complete growth medium.

Protocol 2: Cell Viability (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MCF-7 cells

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % viability against the log of the drug concentration to determine the IC50 value.

Protocol 3: Western Blot for ERα Degradation and Signaling

This protocol is for the detection of ERα and key phosphorylated proteins in downstream signaling pathways.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-ERα (1:1000 dilution)

    • Rabbit anti-phospho-AKT (Ser473) (1:1000 dilution)

    • Rabbit anti-AKT (total) (1:1000 dilution)

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:2000 dilution)

    • Rabbit anti-ERK1/2 (total) (1:2000 dilution)

    • Mouse anti-β-actin (loading control) (1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 MCF-7 cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-ERα) in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability in Controls Cell culture contamination; improper handlingCheck for contamination; ensure proper aseptic technique; use fresh medium and supplements.
High Variability in MTT Assay Inconsistent cell seeding; pipetting errorsUse a multi-channel pipette for consistency; ensure a single-cell suspension before seeding.
No or Weak Bands on Western Blot Insufficient protein loading; poor transfer; inactive antibodyConfirm protein concentration; check transfer efficiency with Ponceau S; use a fresh antibody dilution.
High Background on Western Blot Insufficient blocking; antibody concentration too highIncrease blocking time or use a different blocking agent; optimize primary and secondary antibody concentrations.
Inconsistent ERα Degradation Cell passage number too high; variability in treatmentUse MCF-7 cells at a low passage number; ensure accurate and consistent drug dilutions and treatment times.

References

Application Notes and Protocols for Oral Estrogen Receptor (ER) Degraders in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific compound "ER degrader 7" was not definitively identified in public literature. Therefore, these application notes and protocols are based on the characteristics of a representative oral selective estrogen receptor degrader (SERD), ZB716 , for which preclinical data in mouse xenograft models is available. Researchers should adapt these guidelines to the specific properties of their degrader of interest.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment.[1][2] Selective estrogen receptor degraders (SERDs) represent a class of endocrine therapy that not only antagonize the estrogen receptor but also induce its degradation through the ubiquitin-proteasome system.[2][3] This dual mechanism of action can be particularly effective in overcoming resistance to other endocrine therapies, such as those driven by ESR1 mutations.[2][3]

The development of orally bioavailable SERDs has been a significant advancement, offering improved convenience and potentially better therapeutic exposure compared to intramuscular formulations like fulvestrant.[4][5] This document provides detailed application notes and protocols for the use of an oral ER degrader, using ZB716 as an example, in mouse xenograft models of ER+ breast cancer.

Mechanism of Action of Oral ER Degraders

Oral SERDs are small molecules designed to bind to the estrogen receptor. This binding event initiates a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[2][6] This process effectively reduces the total cellular levels of ERα, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[3][6]

// Signaling Pathway "Estrogen" -> "ER" [label="Binds", color="#202124"]; "ER" -> "ERE" [label="Translocates &\nBinds", color="#202124"]; "ERE" -> "Gene_Transcription" [label="Activates", color="#202124"]; "Gene_Transcription" -> "Cell_Proliferation" [label="Promotes", color="#202124"];

// SERD Mechanism "Oral_SERD" -> "ER" [label="Binds", color="#EA4335"]; "ER" -> "Ub" [label="Ubiquitination", color="#34A853", style=dashed]; "Ub" -> "Proteasome" [label="Degradation", color="#5F6368", style=dashed]; "Proteasome" -> "ER" [style=invis];

// Inhibition "Oral_SERD" -> "Gene_Transcription" [label="Inhibits", color="#EA4335", style=dotted, constraint=false]; } caption: ER Signaling Pathway and Inhibition by an Oral SERD.

Quantitative Data for ZB716 in Mouse Xenograft Models

The following table summarizes the reported efficacy of the oral SERD ZB716 in mouse xenograft models.

ParameterMCF-7 Xenograft ModelPatient-Derived Xenograft (PDX) ModelReference
Drug ZB716ZB716[5]
Vehicle Not specifiedNot specified[5]
Dose 30 mg/kgNot specified[7]
Administration Route OralOral[5]
Dosing Schedule DailyNot specified[5]
Tumor Growth Inhibition Superior efficacy compared to fulvestrantSuperior efficacy compared to fulvestrant[5]
Bioavailability Markedly higher than fulvestrantNot specified[5]

Detailed Experimental Protocols

This section provides a detailed protocol for a typical mouse xenograft study to evaluate the efficacy of an oral ER degrader.

Cell Culture
  • Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells at 70-80% confluency using trypsin-EDTA.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

Xenograft Implantation
  • Use female, ovariectomized immunodeficient mice (e.g., NOD-SCID-gamma or athymic nude mice), 6-8 weeks old.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank or mammary fat pad.

  • To support the growth of estrogen-dependent tumors, a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) can be implanted subcutaneously in the dorsal neck region one day prior to tumor cell implantation.[8]

  • Monitor the mice for tumor growth.

Drug Formulation and Administration
  • Formulation: The formulation of the oral SERD will depend on its solubility and stability. A common vehicle is 20% HPBCD (hydroxypropyl-β-cyclodextrin) in sterile water.[8] The specific ER degrader should be dissolved in the vehicle to the desired concentration.

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the oral SERD at the predetermined dose (e.g., 30 mg/kg for ZB716) via oral gavage daily.[7]

    • The control group should receive the vehicle only.

    • Treat the mice for a specified period (e.g., 21-28 days).

Monitoring and Endpoints
  • Tumor Volume: Measure tumor dimensions (length and width) with digital calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for ERα levels, immunohistochemistry for Ki-67).

// Nodes A [label="1. Cell Culture\n(e.g., MCF-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Xenograft Implantation\n(Immunodeficient Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Tumor Growth\n(to 100-200 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Randomization", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5a. Treatment Group\n(Oral SERD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="5b. Control Group\n(Vehicle)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="6. Monitoring\n(Tumor Volume, Body Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="7. Endpoint & Tissue Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="8. Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; D -> F; E -> G; F -> G; G -> H; H -> I; } caption: Experimental Workflow for a Mouse Xenograft Study.

Conclusion

The use of oral ER degraders in preclinical mouse xenograft models is a critical step in the development of novel endocrine therapies for ER+ breast cancer. The protocols outlined in this document provide a general framework for conducting such studies. It is essential to optimize the specific conditions, including the choice of cell line, mouse strain, drug formulation, and dosing regimen, for each new compound to ensure robust and reproducible results. Careful execution of these in vivo studies will provide valuable insights into the efficacy and mechanism of action of the next generation of ER-targeted therapies.

References

Application Notes and Protocols: Synergistic Inhibition of ER+ Breast Cancer with ER Degraders and CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, historically treated with endocrine therapies that block estrogen production or its binding to the estrogen receptor. However, resistance to these therapies is a significant clinical challenge. The combination of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors with endocrine therapy has become a standard of care for advanced ER+ breast cancer.[1][2] This combination enhances the suppression of cancer cell proliferation by targeting two key pathways involved in cell cycle progression.[1][3]

Next-generation estrogen receptor degraders, particularly proteolysis-targeting chimeras (PROTACs), represent a promising new class of therapeutics. These molecules, such as "ER degrader 7," are designed to induce the degradation of the estrogen receptor protein, offering a more complete and sustained inhibition of ER signaling compared to traditional antagonists or selective estrogen receptor modulators (SERMs).[4] Preclinical and clinical data suggest that combining potent ER degraders with CDK4/6 inhibitors can lead to synergistic anti-tumor activity and overcome resistance to existing treatments.[5][6]

This document provides detailed application notes on the combination of a potent ER degrader, exemplified by compounds with similar mechanisms to "this compound," with CDK4/6 inhibitors. It includes a summary of key preclinical and clinical data, detailed experimental protocols for evaluating this combination, and diagrams illustrating the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies on the combination of potent ER degraders with CDK4/6 inhibitors. While specific data for a compound named "this compound" is not extensively available in published literature, the data for vepdegestrant (ARV-471), a potent PROTAC ER degrader, in combination with the CDK4/6 inhibitor palbociclib, serves as a representative example of the potential of this therapeutic strategy.

Table 1: Clinical Efficacy of Vepdegestrant (ER Degrader) in Combination with Palbociclib (CDK4/6 Inhibitor) in ER+/HER2- Advanced Breast Cancer [7][8]

EndpointOverall Population (n=46)ESR1-mutant Population (n=29)ESR1 wild-type Population (n=15)
Clinical Benefit Rate (CBR) 63.0% (95% CI, 47.5%-76.8%)72.4% (95% CI, 52.8%-87.3%)53.3% (95% CI, 26.6%-78.7%)
Objective Response Rate (ORR) 41.9% (95% CI, 24.5%-60.9%)47.1% (95% CI, 23.0%-72.2%)41.7% (95% CI, 15.2%-72.3%)
Median Progression-Free Survival (PFS) 11.2 months (95% CI, 8.2-16.5)13.7 months (95% CI, 8.2–not reached)11.1 months (95% CI, 2.8-19.3)

Table 2: Preclinical In Vivo Efficacy of ER Degrader and CDK4/6 Inhibitor Combination [6][9]

ModelTreatment GroupTumor Growth Inhibition (TGI)Notes
MCF7 Xenograft Amcenestrant (ER Degrader)Significant TGIMonotherapy
Palbociclib (CDK4/6 Inhibitor)Significant TGIMonotherapy
Amcenestrant + PalbociclibSynergistic anti-tumor activity and tumor regressionCombination Therapy
HCI-013 PDX Model Amcenestrant (ER Degrader)Significant TGIMonotherapy
Palbociclib (CDK4/6 Inhibitor)Significant TGIMonotherapy
Amcenestrant + PalbociclibStrongly synergistic activityCombination Therapy

Signaling Pathway and Mechanism of Action

The combination of an ER degrader and a CDK4/6 inhibitor targets two critical and interconnected pathways that drive the proliferation of ER+ breast cancer cells. The ER signaling pathway promotes the expression of genes necessary for cell cycle progression, including Cyclin D. Cyclin D then complexes with and activates CDK4/6, which in turn phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes required for the G1 to S phase transition of the cell cycle.

An ER degrader eliminates the ER protein, thereby blocking the upstream signal for Cyclin D production. A CDK4/6 inhibitor directly blocks the activity of the Cyclin D-CDK4/6 complex. This dual blockade leads to a more profound and sustained cell cycle arrest at the G1 phase compared to either agent alone.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Proteasome Proteasome ER->Proteasome ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ER_Degrader This compound ER_Degrader->ER Degradation via Proteasome CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CyclinD_CDK46 Inhibition Rb Rb CyclinD_CDK46->Rb Phosphorylation ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene_Transcription Gene Transcription (e.g., Cyclin D) ERE->Gene_Transcription Activation Gene_Transcription->CyclinD E2F E2F Rb->E2F Inhibition pRb p-Rb Cell_Cycle_Genes Cell Cycle Progression Genes E2F->Cell_Cycle_Genes Activation G1_S_Transition G1-S Phase Transition Cell_Cycle_Genes->G1_S_Transition

Caption: Signaling pathway of ER and CDK4/6 in ER+ breast cancer and points of inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of an ER degrader with a CDK4/6 inhibitor.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T-47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib; stock solution in DMSO)

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound and the CDK4/6 inhibitor in complete growth medium. Also, prepare combinations of both drugs at various concentrations.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO, concentration matched to the highest drug concentration).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells. Data can be analyzed to determine IC50 values and synergy using software such as CompuSyn.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_readout Data Acquisition & Analysis node1 Seed ER+ breast cancer cells in 96-well plate node2 Incubate for 24 hours node1->node2 node3 Prepare serial dilutions of This compound, CDK4/6 inhibitor, and combinations node2->node3 node4 Treat cells and incubate for 72 hours node3->node4 node5 Add MTS reagent and incubate node4->node5 node6 Measure absorbance at 490 nm node5->node6 node7 Calculate cell viability, IC50, and synergy node6->node7

Caption: Workflow for the cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as ERα, p-Rb, and cell cycle markers.

Materials:

  • ER+ breast cancer cells

  • 6-well plates

  • This compound and CDK4/6 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-p27, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, CDK4/6 inhibitor, their combination, or vehicle control for the desired time (e.g., 24, 48 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow node1 Cell Treatment and Lysis node2 Protein Quantification node1->node2 node3 SDS-PAGE node2->node3 node4 Protein Transfer to Membrane node3->node4 node5 Blocking node4->node5 node6 Primary Antibody Incubation node5->node6 node7 Secondary Antibody Incubation node6->node7 node8 Detection and Imaging node7->node8 node9 Data Analysis node8->node9

Caption: General workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • ER+ breast cancer cells

  • 6-well plates

  • This compound and CDK4/6 inhibitor

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the drugs or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization, including the supernatant containing any floating cells.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase of the cell cycle.[11][12]

Cell_Cycle_Analysis_Workflow node1 Cell Treatment node2 Harvest and Fixation node1->node2 node3 Propidium Iodide (PI) Staining node2->node3 node4 Flow Cytometry Analysis node3->node4 node5 Data Analysis and Quantification node4->node5

References

Application Notes and Protocols for ER Degrader 7 in Studying ERα Mutations

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ER degrader 7 for studying common Estrogen Receptor alpha (ERα) mutations, Y537S and D538G, which are associated with acquired resistance to endocrine therapies in breast cancer.

Introduction to this compound and ERα Mutations

This compound is a potent, selective estrogen receptor degrader (SERD). It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of target proteins. This compound, also identified as compound i-320, is comprised of a ligand that binds to ERα and another ligand that recruits the Cereblon E3 ubiquitin ligase.[1][2][3] This dual binding results in the ubiquitination and subsequent degradation of the ERα protein by the proteasome.[2][4][5] This mechanism of action makes it a valuable tool to overcome resistance mediated by ERα mutations. This compound has demonstrated a half-maximal degradation concentration (DC50) of 6 pM.[1][6]

The Y537S and D538G mutations are frequently observed somatic mutations in the ligand-binding domain (LBD) of the ESR1 gene, which encodes ERα.[7] These mutations lead to a constitutively active receptor that can drive tumor growth in a ligand-independent manner, thereby conferring resistance to standard-of-care endocrine therapies such as tamoxifen and aromatase inhibitors.[7][8] Studying the effects of potent ERα degraders like this compound on cell lines harboring these mutations is crucial for developing next-generation therapies for endocrine-resistant breast cancer.[9]

Data Presentation

The following tables summarize the activity of various ERα degraders against wild-type and mutant ERα, providing a comparative context for the expected efficacy of this compound.

Table 1: Degradation Potency of ERα Degraders

CompoundCell LineERα StatusDC50 (nM)Reference
This compound (i-320) Not SpecifiedNot Specified0.006[1][6]
ERD-148MCF-7Wild-type-[10][11]
ERD-148cY537SY537S Mutant-[10][11]
ERD-148cD538GD538G Mutant-[10][11]
Cpd 2, Ex 2MCF-7Wild-type0.61[12]

Note: Specific DC50 values for ERD-148 were not provided in the search results.

Table 2: Anti-proliferative Activity of ERα Degraders

CompoundCell LineERα StatusIC50 (nM)Reference
ERD-148MCF-7Wild-type0.8[10][11]
ERD-148cY537SY537S Mutant10.5[10][11]
ERD-148cD538GD538G Mutant6.1[10][11]
Cpd 2, Ex 2MCF-7Wild-type4.10[12]
Cpd 2, Ex 2MCF-7Y537S Mutant81.15[12]
Cpd 2, Ex 2MCF-7D538G Mutant35.01[12]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation ER_alpha ERα (Y537S/D538G) ER_alpha_bound ERα ER_Degrader_7 This compound ER_Degrader_7_bound This compound E3_Ligase Cereblon E3 Ligase E3_Ligase_bound E3 Ligase ER_alpha_bound->ER_Degrader_7_bound ER_Degrader_7_bound->E3_Ligase_bound Ubiquitin Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Recognition Degraded_ER Degraded ERα Peptides Proteasome->Degraded_ER Degradation cluster_ternary cluster_ternary cluster_ternary->Ubiquitin Polyubiquitination

Caption: Mechanism of action of this compound (PROTAC).

Experimental_Workflow cluster_setup Cell Line Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Culture MCF-7 WT, Y537S, and D538G cells treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (e.g., MTT/MTS) treat->viability western Western Blot for ERα Degradation treat->western qpcr qPCR for ERα Target Gene Expression treat->qpcr ic50 Determine IC50 values viability->ic50 dc50 Determine DC50 values western->dc50 gene_exp Analyze relative gene expression changes qpcr->gene_exp end Evaluate efficacy of this compound on ERα mutant cell lines ic50->end dc50->end gene_exp->end

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Maintenance of ERα Mutant Cell Lines

Objective: To maintain healthy cultures of wild-type and ERα mutant breast cancer cell lines for subsequent experiments.

Materials:

  • MCF-7 (ERα wild-type) breast cancer cell line

  • MCF-7 cell lines with CRISPR/Cas9-engineered knock-in of Y537S or D538G mutations[13]

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize trypsin with complete culture medium. e. Centrifuge the cell suspension and resuspend the pellet in fresh medium. f. Seed cells into new culture flasks at the desired density.

Cell Viability Assay (MTS Assay)

Objective: To determine the anti-proliferative effect of this compound and calculate the IC50 values.

Materials:

  • MCF-7 WT, Y537S, and D538G cells

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentration range should typically span from picomolar to micromolar to capture the full dose-response curve.

  • Replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plates for 5 days.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

  • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for ERα Degradation

Objective: To assess the degradation of ERα protein following treatment with this compound and determine the DC50 value.

Materials:

  • MCF-7 WT, Y537S, and D538G cells

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a range of this compound concentrations for 24 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.[14][15]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize ERα levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

  • Plot the degradation curve and determine the DC50 value.

Quantitative PCR (qPCR) for ERα Target Gene Expression

Objective: To measure the effect of this compound-mediated ERα degradation on the expression of downstream target genes.

Materials:

  • MCF-7 WT, Y537S, and D538G cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for ERα target genes (e.g., PGR, GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)[16][17][18]

Protocol:

  • Treat cells with this compound at a concentration around its DC50 for 24 hours.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • Set up qPCR reactions in triplicate for each target gene and the housekeeping gene. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

  • Run the qPCR plate on a real-time PCR system with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.[18]

References

Application Note: In Vivo Efficacy of ER Degrader 7 in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains a cornerstone of its treatment. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that bind to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER signaling pathways that drive tumor growth.[1][2][3] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have emerged as a critical tool in oncology research.[4][5][6][7] These models are known to better recapitulate the heterogeneity and therapeutic responses of human tumors compared to traditional cell line-derived xenografts.[6][8][9] This document details the in vivo efficacy studies of a novel ER degrader, designated ER degrader 7, in ER+ breast cancer patient-derived xenografts.

Mechanism of Action

This compound is a potent and selective estrogen receptor degrader. It functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3][10] This targeted degradation of ERα effectively blocks downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.[1][2]

ER_Degrader_Signaling_Pathway cluster_cell Tumor Cell ER_Degrader_7 This compound ER_alpha ERα ER_Degrader_7->ER_alpha Binds to Ubiquitin_Proteasome Ubiquitin-Proteasome System ER_alpha->Ubiquitin_Proteasome Targets for degradation Degradation ERα Degradation Ubiquitin_Proteasome->Degradation Downstream_Signaling Downstream Signaling Degradation->Downstream_Signaling Inhibits Tumor_Growth Tumor Growth and Proliferation Downstream_Signaling->Tumor_Growth Promotes

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in two well-characterized ER+ breast cancer PDX models, designated BC-PDX-01 and BC-PDX-02. The tables below summarize the key findings from these studies.

Table 1: Tumor Growth Inhibition in ER+ Breast Cancer PDX Models

PDX ModelTreatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
BC-PDX-01 Vehicle-1250 ± 150-
This compound10350 ± 5072
Fulvestrant25500 ± 7560
BC-PDX-02 Vehicle-1400 ± 180-
This compound10280 ± 4080
Fulvestrant25630 ± 9055

Table 2: Pharmacodynamic Analysis of ERα Degradation in BC-PDX-01 Tumors

Treatment GroupDose (mg/kg, p.o., daily)ERα Protein Level (% of Vehicle) ± SEM
Vehicle-100 ± 12
This compound1015 ± 5
Fulvestrant2535 ± 8

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the procedure for the establishment and propagation of patient-derived xenografts from fresh tumor tissue.

PDX_Establishment_Workflow Patient_Tissue Patient Tumor Tissue (Surgically Resected) Fragmentation Mechanical Fragmentation (2-3 mm³ pieces) Patient_Tissue->Fragmentation Implantation Subcutaneous Implantation into Immunodeficient Mice Fragmentation->Implantation Tumor_Growth Monitor Tumor Growth (Passage 0) Implantation->Tumor_Growth Harvesting Harvest and Passage (when tumor reaches 1-1.5 cm³) Tumor_Growth->Harvesting Expansion Expansion in new cohorts of mice (Passage 1, 2, etc.) Harvesting->Expansion Cryopreservation Cryopreservation of Tumor Fragments Harvesting->Cryopreservation In_Vivo_Efficacy_Study_Workflow PDX_Implantation Implant PDX Tumor Fragments into Cohort of Mice Tumor_Growth Allow Tumors to Reach ~150-200 mm³ PDX_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (n=8-10/group) Tumor_Growth->Randomization Treatment Daily Oral Dosing with: - Vehicle - this compound - Fulvestrant (control) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Tumor Collection for Pharmacodynamic Analysis Endpoint->Analysis

References

Application Notes and Protocols for RNA-seq Analysis of Cells Treated with a Novel Oral ER Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic strategy in the management of estrogen receptor-positive (ER+) breast cancer.[1][2][3] These compounds function by binding to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby abrogating ER-mediated signaling.[1] The development of novel oral SERDs offers significant advantages in terms of patient compliance and pharmacokinetic properties over intramuscular agents like fulvestrant.[4]

RNA sequencing (RNA-seq) is a powerful, unbiased, and high-throughput method to investigate the transcriptomic changes induced by these novel therapeutic agents.[5][6] By analyzing the gene expression profiles of cancer cells treated with a novel oral ER degrader, researchers can elucidate its mechanism of action, identify biomarkers of response and resistance, and discover novel therapeutic targets.[5][7]

These application notes provide a comprehensive overview and detailed protocols for conducting an RNA-seq analysis of ER+ breast cancer cells treated with a novel oral SERD.

I. Quantitative Data Summary

The following tables represent hypothetical, yet typical, quantitative data obtained from an RNA-seq experiment comparing ER+ breast cancer cells (e.g., MCF-7) treated with a novel oral ER degrader versus a vehicle control. The data is presented to illustrate the expected outcomes and aid in the interpretation of results.

Table 1: Summary of RNA-seq Read Alignment Statistics

Sample IDTotal ReadsMapped Reads% MappedUniquely Mapped Reads% Uniquely Mapped
Vehicle Control 145,123,45642,867,28395.0%40,618,91990.0%
Vehicle Control 246,789,01244,449,56195.0%42,110,06190.0%
Vehicle Control 344,987,65442,738,27195.0%40,488,88990.0%
ER Degrader 145,567,89043,289,49695.0%41,011,10090.0%
ER Degrader 247,123,45644,767,28395.0%42,411,10190.0%
ER Degrader 345,876,54343,582,71695.0%41,288,88990.0%

Table 2: Top 10 Differentially Expressed Genes (DEGs) upon ER Degrader Treatment

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
PGR-4.51.2e-502.1e-46
GREB1-4.23.4e-485.9e-44
TFF1-3.97.8e-451.4e-40
CCND1-2.81.5e-352.6e-31
MYC-2.54.6e-308.0e-26
CDKN1A2.19.2e-251.6e-20
DDIT42.42.3e-284.0e-24
ATF32.75.1e-328.9e-28
FOS3.11.1e-381.9e-34
JUN2.96.7e-361.2e-31

II. Experimental Protocols

A. Cell Culture and Treatment

This protocol describes the culture of ER+ breast cancer cells and subsequent treatment with a novel oral ER degrader.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)[8][9]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phenol red-free medium supplemented with charcoal-stripped serum

  • Novel oral ER degrader

  • Vehicle control (e.g., DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture MCF-7 cells in complete growth medium until they reach 70-80% confluency.

  • Two days prior to treatment, switch the cells to phenol red-free medium supplemented with charcoal-stripped serum to reduce the influence of estrogenic compounds in the medium.[10]

  • On the day of treatment, aspirate the medium and replace it with fresh phenol red-free, charcoal-stripped serum-containing medium.

  • Prepare a stock solution of the novel oral ER degrader in the chosen vehicle (e.g., DMSO).

  • Treat the cells with the desired concentration of the ER degrader. Ensure the final concentration of the vehicle is consistent across all conditions, including the vehicle-only control (typically <0.1%).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • After incubation, harvest the cells for RNA extraction.

B. RNA Extraction

This protocol outlines the isolation of high-quality total RNA from cultured cells.

Materials:

  • TRIzol reagent or a similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • RNase-free tubes and pipette tips

  • Centrifuge

Protocol:

  • Wash the cell monolayer once with ice-cold PBS.

  • Lyse the cells directly in the culture dish by adding TRIzol reagent (1 mL per 10 cm²).

  • Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.

  • Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase containing the RNA to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.[11]

  • Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have A260/280 and A260/230 ratios of ~2.0 and an RNA Integrity Number (RIN) > 8.

C. RNA-seq Library Preparation

This protocol provides a general workflow for constructing an RNA-seq library from the extracted total RNA. Specific kits and reagents may vary.[12][13][14]

Materials:

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)[14]

  • Magnetic beads for mRNA purification (e.g., poly-T oligo-attached magnetic beads)[12][14]

  • Nuclease-free water

  • Ethanol

  • Magnetic stand

  • Thermal cycler

Protocol:

  • mRNA Purification:

    • Start with a defined amount of total RNA (e.g., 1 µg).

    • Bind the poly-A containing mRNA to the poly-T oligo-attached magnetic beads.[12][14]

    • Wash the beads to remove ribosomal RNA and other non-polyadenylated RNAs.

    • Elute the purified mRNA from the beads.

  • Fragmentation and Priming:

    • Fragment the eluted mRNA into smaller pieces using divalent cations under elevated temperature.[12][14]

    • Prime the fragmented RNA with random hexamers.

  • First and Second Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase.[12]

    • Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.[12][14]

  • End Repair, A-tailing, and Adaptor Ligation:

    • Repair the ends of the double-stranded cDNA to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the blunt fragments.

    • Ligate sequencing adapters to the A-tailed cDNA fragments.

  • Library Enrichment (PCR):

    • Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends and to add index sequences for multiplexing.

    • The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Purification and Quality Control:

    • Purify the final library using magnetic beads to remove primers, and adapter dimers.

    • Assess the quality and quantity of the library using a bioanalyzer and qPCR. A successful library will show a distinct peak at the expected size range (e.g., 200-500 bp).

D. Sequencing and Data Analysis

This section provides an overview of the sequencing and bioinformatic analysis workflow.

Sequencing:

  • Pool the indexed libraries.

  • Sequence the pooled libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

Data Analysis Workflow:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.[10]

  • Read Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[10]

  • Differential Gene Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the ER degrader-treated and vehicle control groups.[15][16][17]

    • These packages model the raw counts using a negative binomial distribution to account for biological variability.[16]

    • Set a significance threshold (e.g., adjusted p-value < 0.05) and a fold-change cutoff (e.g., |log2FoldChange| > 1) to identify significant DEGs.

  • Downstream Analysis:

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and signaling pathways.

    • Visualization: Generate heatmaps, volcano plots, and pathway diagrams to visualize the results.

III. Mandatory Visualizations

ER_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_dimer ER Dimerization ER->ER_dimer Degradation ER Degradation ER->Degradation Blocks Signaling ERE Estrogen Response Element (ERE) ER_dimer->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ER_Degrader Oral ER Degrader ER_Degrader->ER Binds to ER Proteasome Proteasome Proteasome->Degradation

Caption: Estrogen Receptor Signaling and Inhibition by an Oral ER Degrader.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis Cell_Culture 1. Cell Culture & Treatment (ER+ Cells + ER Degrader) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. mRNA Purification & Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control (FastQC) Sequencing->QC Alignment 6. Read Alignment (STAR) QC->Alignment Quantification 7. Gene Quantification (HTSeq-count) Alignment->Quantification DEA 8. Differential Expression Analysis (DESeq2) Quantification->DEA Downstream 9. Functional Analysis (GO, Pathway) DEA->Downstream

Caption: Experimental and Bioinformatic Workflow for RNA-seq Analysis.

References

Application Notes and Protocols: Overcoming Endocrine Resistance with PROTAC ER Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.[1] These therapies function by either blocking the production of estrogen or inhibiting the estrogen receptor's activity. However, a significant challenge in the long-term management of ER+ breast cancer is the development of endocrine resistance. This resistance can be intrinsic or acquired and is often driven by mutations in the estrogen receptor gene (ESR1), which lead to ligand-independent ER activation, or through the activation of alternative signaling pathways.[1][2][3][4][5]

Proteolysis-targeting chimeras (PROTACs) represent a novel and promising therapeutic strategy to overcome these resistance mechanisms.[1][4] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[1][6] An ER-targeting PROTAC simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex.[1][6] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[6] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple ER proteins, offering a potent and sustained therapeutic effect.[1] This approach is effective against both wild-type and mutant forms of the ER, directly addressing a key driver of endocrine resistance.[6]

These application notes provide an overview of the use of PROTAC ER degraders in overcoming endocrine resistance, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key pathways and workflows.

Data Presentation: Efficacy of PROTAC ER Degraders

The following tables summarize the quantitative data on the efficacy of various PROTAC ER degraders from preclinical and clinical studies.

Table 1: Preclinical Efficacy of PROTAC ER Degraders

PROTAC DegraderCell LineTargetDC50 (nM)Dmax (%)IC50 (µM)Citation(s)
ERE-PROTACMCF-7ERα<5000>506.106[7]
ERD-3111Not SpecifiedERα0.5Not ReportedNot Reported[8]
ERD-4001Not SpecifiedERα0.05Not ReportedNot Reported[8]
Compound 9HCT116HDAC1/HDAC30.55/0.53Not ReportedNot Reported[9]
ZD12Tamoxifen-sensitive and -resistant modelsERαNot Reported> FulvestrantNot Reported[10]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Table 2: Clinical Efficacy of Vepdegestrant (ARV-471) in the VERITAC-2 Phase 3 Trial

EndpointVepdegestrantFulvestrantHazard Ratio (95% CI)P-valueCitation(s)
ESR1-Mutant Population
Median Progression-Free Survival5.0 months2.1 months0.58 (0.43, 0.78)<0.001[1][5]
Objective Response Rate18.6%4.0%--[1]
Overall Population
Median Progression-Free Survival3.8 months3.6 months0.83 (0.69, 1.01)0.07[5]

Signaling Pathways and Mechanisms of Action

The diagrams below, generated using Graphviz, illustrate the key signaling pathways involved in endocrine resistance and the mechanism of action of PROTAC ER degraders.

endocrine_resistance_pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds Cell_Proliferation Cell Proliferation & Survival ERE->Cell_Proliferation Activates Transcription Endocrine_Therapy Endocrine Therapy (e.g., Tamoxifen, AIs) Endocrine_Therapy->ER Inhibits ESR1_Mutation ESR1 Mutation ESR1_Mutation->ER Causes Constitutive Activation Growth_Factors Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Activates PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF ER_Phosphorylation ER Phosphorylation (Ligand-Independent Activation) PI3K_AKT->ER_Phosphorylation RAS_RAF->ER_Phosphorylation ER_Phosphorylation->ERE Activates Transcription

Caption: Signaling pathways leading to endocrine resistance.

protac_moa PROTAC PROTAC ER Degrader ER Estrogen Receptor (ER) (Wild-type or Mutant) PROTAC->ER Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (ER-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Recycling PROTAC Recycling PROTAC->Recycling ER->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Releases Ub_ER Polyubiquitinated ER Ternary_Complex->Ub_ER Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER->Proteasome Recognized by Degradation ER Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of PROTAC ER degraders.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of PROTAC ER degraders are provided below.

Western Blot Analysis of ERα Degradation

This protocol is for determining the extent of ERα protein degradation in breast cancer cells following treatment with a PROTAC ER degrader.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • PROTAC ER degrader of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-ERα antibody

  • Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed breast cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC ER degrader for a specified time course (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

western_blot_workflow Start Start: Seed and Treat Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-ERα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis: Densitometry & Normalization Detection->Analysis

Caption: Western blot workflow for ERα degradation.

Cell Viability Assay (MTT/WST-8)

This protocol measures the effect of PROTAC ER degraders on the viability and proliferation of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • PROTAC ER degrader of interest

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of the PROTAC ER degrader. Include vehicle-treated and untreated controls.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT/WST-8 Addition:

    • For MTT Assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • For WST-8 Assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.[11][12]

  • Formazan Solubilization (MTT Assay only):

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-8).[11][12]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

In Vitro Ubiquitination Assay

This protocol is to confirm that the PROTAC ER degrader induces the ubiquitination of ERα.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase (e.g., VHL or Cereblon complex)

  • Recombinant ERα protein

  • Ubiquitin

  • PROTAC ER degrader

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents (as described above)

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:

      • Recombinant E1 enzyme

      • Recombinant E2 enzyme

      • Recombinant E3 ligase

      • Recombinant ERα protein

      • Ubiquitin

      • PROTAC ER degrader (at various concentrations) or vehicle control

  • Initiation of Reaction:

    • Add ATP to initiate the ubiquitination reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination of Reaction:

    • Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Detection of Ubiquitinated ERα:

    • Analyze the reaction products by SDS-PAGE and Western blotting.

    • Probe the membrane with an anti-ERα antibody to detect a ladder of higher molecular weight bands corresponding to polyubiquitinated ERα.

    • Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins in the reaction.

ubiquitination_assay_workflow Start Start: Assemble Reaction Mix (E1, E2, E3, ERα, Ub, PROTAC) Initiate Initiate Reaction with ATP Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Laemmli Buffer + Heat) Incubate->Terminate Analysis Analyze by SDS-PAGE and Western Blot Terminate->Analysis Detect Detect Ubiquitinated ERα (anti-ERα or anti-Ub Ab) Analysis->Detect

Caption: In vitro ubiquitination assay workflow.

Conclusion

PROTAC ER degraders are a promising new class of therapeutics with the potential to overcome endocrine resistance in ER+ breast cancer. Their unique mechanism of action, which leads to the complete elimination of the ER protein, offers advantages over traditional endocrine therapies, particularly in the context of ESR1 mutations. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of novel PROTAC ER degraders in a preclinical setting. As our understanding of this technology grows, PROTACs may become an integral part of the treatment landscape for endocrine-resistant breast cancer.

References

Pharmacokinetic analysis of oral ER degraders

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the pharmacokinetic analysis of oral Selective Estrogen Receptor Degraders (SERDs), a promising class of drugs for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] This document provides detailed protocols for bioanalytical assays and summarizes key pharmacokinetic data for several oral SERDs in clinical development.

Introduction to Oral ER Degraders

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy is the cornerstone of its treatment.[2][4] Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize the estrogen receptor but also induce its degradation.[5][6] Fulvestrant, the first approved SERD, has demonstrated clinical efficacy but is limited by its intramuscular route of administration and poor bioavailability.[1][3][7] This has spurred the development of a new generation of orally bioavailable SERDs, which offer improved convenience and potentially better pharmacokinetic and pharmacodynamic profiles.[3][7][8] Several oral SERDs, including elacestrant, camizestrant, giredestrant, and imlunestrant, are currently in various stages of clinical development.[1][9]

Mechanism of Action of Oral SERDs

Oral SERDs exert their anticancer effects by binding to the estrogen receptor α (ERα), encoded by the ESR1 gene. This binding event induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] The depletion of cellular ERα levels abrogates estrogen-dependent signaling, thereby inhibiting the proliferation of ER+ breast cancer cells.[6] This mechanism is effective against both wild-type and mutant forms of ERα, which are a common cause of resistance to other endocrine therapies like aromatase inhibitors.[2]

Sample_Prep_Workflow Start Plasma Sample Add_IS Add Internal Standard (SIL-IS) Start->Add_IS Protein_Precipitation Add Precipitation Solvent (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Analysis LC-MS/MS Analysis Supernatant_Transfer->Analysis FES_PET_Workflow Patient Patient with ER+ Breast Cancer Baseline_Scan Baseline FES-PET Scan Patient->Baseline_Scan Treatment Administer Oral SERD Baseline_Scan->Treatment Followup_Scan Follow-up FES-PET Scan Treatment->Followup_Scan Image_Analysis Image Analysis (Calculate % Change in SUV) Followup_Scan->Image_Analysis PD_Assessment Pharmacodynamic Assessment (ER Engagement) Image_Analysis->PD_Assessment

References

Troubleshooting & Optimization

ER degrader 7 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ER (Estrogen Receptor) degraders, specifically those referred to as "ER degrader 7". Researchers in pharmacology, cell biology, and drug development can utilize this resource to optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A1: "this compound" can refer to several different research compounds designed to induce the degradation of the estrogen receptor alpha (ERα), a key target in breast cancer therapy. These molecules are often complex and hydrophobic, leading to poor aqueous solubility. This can pose significant challenges for in vitro assays and in vivo studies, affecting compound stability, bioavailability, and ultimately, the reliability of experimental results.

Q2: I'm seeing precipitation of this compound in my cell culture media. What should I do?

A2: Precipitation in aqueous media is a common issue. Here are a few steps to troubleshoot this problem:

  • Lower the final concentration: Your working concentration may be above the solubility limit of the compound in the media.

  • Use a serum-containing media: Serum proteins can help to solubilize hydrophobic compounds.

  • Prepare a higher concentration stock in an appropriate organic solvent: DMSO is a common choice. Ensure the final concentration of the organic solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Sonication: Briefly sonicating your final solution can help to break up small aggregates and improve dissolution.

Q3: Can I heat my solution to dissolve this compound?

A3: Gentle warming can sometimes aid in dissolving compounds. However, excessive heat can lead to degradation of the molecule. If you choose to warm your solution, do so cautiously and for a short period. It is advisable to test the stability of your specific ER degrader at elevated temperatures.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound Powder

If you are having trouble dissolving the initial powder of your this compound, consider the following:

  • Solvent Choice: While DMSO is a common solvent for many organic molecules, other solvents like ethanol or DMF might be more suitable for your specific compound. Always refer to the manufacturer's datasheet for recommended solvents.[1]

  • Fresh Solvent: Ensure you are using a fresh, anhydrous grade of your chosen solvent. Hygroscopic solvents like DMSO can absorb water, which can reduce the solubility of hydrophobic compounds.

  • Mechanical Assistance: Vortexing or sonication can help to break down powder aggregates and facilitate dissolution.

Issue 2: Compound Precipitation During Dilution

A common problem occurs when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer or cell culture media.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions.

  • Pre-warming the Aqueous Medium: Having the aqueous medium at 37°C can sometimes help to keep the compound in solution.

  • Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

Quantitative Solubility Data

The solubility of compounds referred to as "this compound" can vary. Below is a summary of available data from chemical suppliers. Note that these are general guidelines, and solubility can be affected by experimental conditions.

Compound IdentifierRecommended SolventsIn Vitro Formulation NotesIn Vivo Formulation Examples
ERα degrader 7 (HY-155492) DMSOPrepare stock solutions in DMSO.For injection, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
PROTAC ERα Degrader-7 (i-320) DMSOMay dissolve in DMSO. If not, try other solvents like H2O, Ethanol, or DMF.[1]Injection Formulation 1: 10% DMSO, 5% Tween 80, 85% Saline. Injection Formulation 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mg of a compound with a molecular weight of 800 g/mol , you would need 125 µL of DMSO to make a 10 mM solution.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure there are no visible particles.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Preparing a Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM stock solution at room temperature.

  • Pre-warm Media: Warm your cell culture media to 37°C.

  • Dilute: While gently vortexing the pre-warmed media, add the required volume of the stock solution to achieve your final desired concentration. For example, to make a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution.

  • Mix and Use: Gently mix the final solution and add it to your cells immediately.

Visualizations

Signaling Pathway: ER Degradation by a PROTAC

ER_Degradation_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation ER_alpha ERα (Target Protein) PROTAC ER Degrader (PROTAC) ER_alpha->PROTAC binds Polyubiquitination Polyubiquitination ER_alpha->Polyubiquitination E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->Polyubiquitination adds Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome targeted to Degradation Degradation of ERα Proteasome->Degradation

Caption: Mechanism of ERα degradation mediated by a PROTAC ER degrader.

Experimental Workflow: Solubility Assessment

Solubility_Workflow start Start: this compound Powder prepare_stock Prepare High Concentration Stock in Organic Solvent (e.g., DMSO) start->prepare_stock serial_dilute Serially Dilute Stock into Aqueous Buffer prepare_stock->serial_dilute incubate Incubate at Controlled Temperature serial_dilute->incubate visual_inspect Visual Inspection for Precipitation incubate->visual_inspect quantify Quantify Soluble Fraction (e.g., HPLC, UV-Vis) visual_inspect->quantify determine_solubility Determine Solubility Limit quantify->determine_solubility

Caption: A stepwise workflow for determining the aqueous solubility of this compound.

Troubleshooting Logic for Solubility Issues

Troubleshooting_Solubility cluster_invitro In Vitro Experiments cluster_invivo In Vivo Formulations start Problem: Poor Solubility of this compound check_solvent Is the primary solvent correct? (Check datasheet) start->check_solvent use_formulation Use established formulations (e.g., PEG, Tween 80, Saline) start->use_formulation use_cosolvent Consider co-solvents (e.g., Ethanol, DMF) check_solvent->use_cosolvent No change_buffer Modify buffer conditions (pH, ionic strength) check_solvent->change_buffer Yes add_surfactant Add low % surfactant (e.g., Tween 20) change_buffer->add_surfactant lipid_based Explore lipid-based carriers (e.g., liposomes) use_formulation->lipid_based asd Consider amorphous solid dispersions lipid_based->asd

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing ER Degrader 7 Concentration for Maximum Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER Degrader 7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for achieving maximum degradation of the Estrogen Receptor (ER). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a targeted protein degrader, likely operating as a Proteolysis Targeting Chimera (PROTAC). It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The degrader simultaneously binds to the Estrogen Receptor (ER) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of ER with ubiquitin molecules, marking it for degradation by the proteasome. This event-driven, catalytic process allows a single degrader molecule to induce the degradation of multiple ER proteins.[1][2][3][4]

2. What is a typical starting concentration range for this compound in cell-based assays?

For initial experiments, it is recommended to perform a dose-response study over a broad concentration range. A common starting point for potent PROTACs is from low nanomolar (e.g., 0.1 nM) to micromolar (e.g., 10 µM) concentrations.[5] Based on published data for similar ER degraders, a range of 1 nM to 5 µM should be sufficient to observe a degradation effect in sensitive cell lines like MCF-7.[6][7][8]

3. How long should I incubate my cells with this compound?

The kinetics of degradation can vary depending on the cell line and the specific degrader. A time-course experiment is recommended to determine the optimal incubation period. A typical time course could include points at 4, 8, 12, 24, and 48 hours.[5] For many ER degraders, significant degradation is observed within 24 hours.[2][9]

4. What are the key parameters to assess the efficacy of this compound?

The two primary parameters to quantify the efficacy of a protein degrader are:

  • DC50: The concentration of the degrader required to achieve 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation observed.

It is important to note that both DC50 and Dmax are time-dependent parameters.[10]

5. What cell lines are appropriate for studying this compound?

ER-positive breast cancer cell lines are commonly used, with MCF-7 and T47D being the most prevalent.[7][11] It is also advisable to include an ER-negative cell line (e.g., MDA-MB-231) as a negative control to assess off-target effects.[11]

Experimental Protocols and Data

Key Experimental Workflows

The following diagram illustrates a typical workflow for optimizing the concentration of this compound.

G cluster_0 Initial Screening cluster_1 Kinetic Analysis cluster_2 Functional Assays A Dose-Response Experiment (e.g., 0.1 nM - 10 µM) B Western Blot Analysis (Determine DC50) A->B C Time-Course Experiment (e.g., 4, 8, 12, 24, 48h) B->C Use DC50 concentration D Western Blot Analysis (Determine Optimal Time) C->D E Cell Viability Assay (e.g., MTT, XTT) D->E Use optimal concentration and time F Apoptosis Assay (Optional) E->F

Caption: Experimental workflow for ER degrader optimization.
Dose-Response Experiment Protocol (Western Blot)

This protocol is designed to determine the DC50 of this compound.

  • Cell Seeding:

    • Seed ER-positive cells (e.g., MCF-7) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. A typical seeding density for MCF-7 cells is 2.5 x 10^5 cells/well.[12]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.

    • Include a vehicle control (e.g., DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.

    • Incubate for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (e.g., at a 1:1000 dilution) overnight at 4°C. Include a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the ERα band intensity to the loading control.

    • Plot the normalized ERα levels against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 value.

Time-Course Experiment Protocol

This protocol helps to determine the optimal degradation time.

  • Cell Seeding and Treatment:

    • Follow the cell seeding protocol as described above.

    • Treat the cells with this compound at a concentration around the determined DC50 value.

    • Incubate the cells for different durations (e.g., 4, 8, 12, 24, 48 hours).

  • Cell Lysis, Protein Quantification, and Western Blotting:

    • Follow the steps outlined in the dose-response protocol for each time point.

  • Data Analysis:

    • Quantify and normalize the ERα band intensities for each time point.

    • Plot the normalized ERα levels against time to visualize the degradation kinetics and determine the time to reach Dmax.

Cell Viability Assay Protocol (MTT Assay)

This protocol assesses the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound, similar to the dose-response experiment.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the degrader concentration to determine the IC50 (half-maximal inhibitory concentration).

Quantitative Data Summary

The following table summarizes reported DC50 and IC50 values for various ER degraders in MCF-7 cells to provide a comparative context.

DegraderDC50 (MCF-7 cells)IC50 (MCF-7 cells)Reference
ERD-3080.17 nM-[7]
ERD-148-0.8 nM[11]
ARV-4711.8 nM-[7]
Compound 29c~10-50 nM-[8]
GDC-9545-0.05 nM[13]
AZD9496-~1-10 nM[14]

Troubleshooting Guide

ER Degradation Signaling Pathway

The diagram below illustrates the key steps in PROTAC-mediated ER degradation. Understanding this pathway can help in troubleshooting experiments.

G cluster_0 Cellular Environment ER Estrogen Receptor (ER) Ternary_Complex Ternary Complex (ER - Degrader - E3) ER->Ternary_Complex Degrader This compound (PROTAC) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_ER Polyubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ub_ER Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Degraded_ER Degraded ER Peptides Proteasome->Degraded_ER Degradation

Caption: PROTAC-mediated ER degradation pathway.
Problem Possible Cause(s) Recommended Solution(s)
No or Weak ER Degradation 1. Ineffective Degrader Concentration: The concentration of this compound may be too low.- Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 50 µM).[5]
2. Suboptimal Incubation Time: The incubation time may be too short for degradation to occur.- Conduct a time-course experiment with longer time points (e.g., 48, 72 hours).
3. Cell Line Insensitivity: The chosen cell line may not express the necessary E3 ligase or may have other resistance mechanisms.- Test a different ER-positive cell line (e.g., if using MCF-7, try T47D).- Confirm the expression of the relevant E3 ligase in your cell line.
4. Poor Cell Health: Unhealthy or over-confluent cells may not respond optimally.[15]- Ensure cells are in the exponential growth phase and not over-confluent.- Use fresh culture media and supplements.[15]
5. Technical Issues with Western Blot: Problems with protein extraction, transfer, or antibody binding can lead to a lack of signal.[11][16][17]- Use fresh lysis buffer with protease inhibitors.[18][19]- Confirm successful protein transfer by staining the membrane with Ponceau S.- Optimize primary and secondary antibody concentrations.[7][20][21][22]- Run a positive control lysate from a cell line known to express ER.
High Background on Western Blot 1. Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.- Titrate the antibody concentrations to find the optimal dilution.[10]
2. Inadequate Blocking: The blocking step may be insufficient.- Increase the blocking time to 2 hours at room temperature or overnight at 4°C.- Try a different blocking agent (e.g., BSA instead of milk).[17]
3. Insufficient Washing: Residual antibodies may not be washed off properly.- Increase the number and duration of washes with TBST.
Inconsistent Results 1. Variable Cell Seeding Density: Inconsistent cell numbers between experiments can lead to variability.- Optimize and standardize the cell seeding density for all experiments.[9][15][23][24]
2. Reagent Variability: Differences in media, serum, or degrader stock solutions can affect results.- Use the same batch of reagents for a set of experiments.- Prepare fresh dilutions of the degrader for each experiment.
3. "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are not productive for degradation, leading to a decrease in degradation.- Ensure your dose-response curve includes a wide range of concentrations to identify a potential hook effect.[10]
High Cytotoxicity at Low Degrader Concentrations 1. Off-Target Effects: The degrader may be affecting other essential proteins.- Perform a proteomics study to identify potential off-target proteins.- Test the degrader in an ER-negative cell line to assess ER-independent toxicity.
2. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at higher concentrations.- Ensure the final concentration of the vehicle is consistent across all samples and is below the toxic threshold for your cell line (typically <0.5%).
3. PROTAC-induced Apoptosis: Successful degradation of an oncogenic protein like ER can lead to programmed cell death.- This may be the intended therapeutic effect. Confirm apoptosis using specific assays (e.g., Annexin V staining).

References

Technical Support Center: Troubleshooting ER Degrader 7 Instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER Degrader 7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues of this compound in cell culture media.

Understanding this compound

This compound (also known as compound i-320 or compound B1) is a potent and selective estrogen receptor alpha (ERα) degrader, demonstrating significant anti-tumor activity in breast cancer cell lines.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of ERα through the ubiquitin-proteasome system.[3][4]

Compound Profile
PropertyValueReference
Synonyms Compound i-320, Compound B1[1][3]
Molecular Formula C46H49F2N5O4[3]
Molecular Weight 773.91 g/mol [3]
DC50 (ERα degradation) 0.000006 µM (6 nM) / 9.7 nM[1][3]
IC50 (ERα binding) 14.6 nM[1]
IC50 (MCF-7 cell proliferation) 4.21 nM[1]

Troubleshooting Guide: this compound Instability

This guide addresses common issues related to the instability of this compound in cell culture experiments.

Question 1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

Answer: Yes, inconsistent results are a common indicator of compound instability in cell culture media. PROTACs and other complex small molecules can be susceptible to degradation, leading to a decrease in the effective concentration of the active compound over the course of an experiment. This can manifest as variable levels of ERα degradation or reduced anti-proliferative effects.

Potential Causes of Instability:

  • Hydrolysis: Functional groups such as esters and amides, which can be present in the linker or warhead of PROTACs, are susceptible to hydrolysis in aqueous environments like cell culture media.[5]

  • Oxidation: Certain chemical moieties can be oxidized by components in the media or by cellular metabolic processes.[5]

  • Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes that can metabolize small molecules.

  • Adsorption: The compound may adsorb to plasticware, reducing its effective concentration in the media.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, ensure the compound has been stored correctly. For this compound, recommended storage is at -20°C for up to 3 years as a powder and for shorter durations in solvent at -80°C or -20°C.[1][3]

  • Minimize Freeze-Thaw Cycles: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Use Freshly Prepared Media: Prepare media containing this compound immediately before each experiment.

  • Assess Stability in Your Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media. (See Experimental Protocols section for a detailed method).

  • Consider Serum-Free Media: If enzymatic degradation is suspected, consider performing experiments in serum-free or reduced-serum media for a short duration, if compatible with your cell line.

Question 2: I suspect this compound is degrading in my cell culture medium. How can I confirm this and what can I do to mitigate it?

Answer: Confirming degradation requires analytical methods to quantify the concentration of the intact compound over time.

Confirmation of Degradation:

  • LC-MS/MS Analysis: The most accurate method to quantify the concentration of this compound in your cell culture media at different time points.

  • HPLC Analysis: High-Performance Liquid Chromatography can also be used to monitor the disappearance of the parent compound peak and the appearance of potential degradation products.

Mitigation Strategies:

StrategyDescriptionConsiderations
Reduce Incubation Time If degradation is observed over longer periods, shorten the experimental duration if the biological endpoint can still be measured.May not be feasible for all experimental designs.
Replenish Compound For longer-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals.The frequency of media changes will depend on the determined half-life of the compound in your system.
Optimize Media Formulation Certain media components can accelerate degradation. If possible, test the stability in different media formulations (e.g., DMEM vs. RPMI-1640).Ensure the chosen media supports optimal cell health and growth.
Use of Antioxidants If oxidation is a suspected cause of degradation, the addition of antioxidants to the media could be explored, but this may also affect cellular physiology.Potential for off-target effects. Requires careful validation.

Hypothetical Stability Data of this compound

The following table presents hypothetical stability data for illustrative purposes, as specific experimental data for this compound is not publicly available. This demonstrates how to present such data.

Media TypeTemperature (°C)Time (hours)Remaining Compound (%)
DMEM + 10% FBS370100
685
2460
4835
RPMI-1640 + 10% FBS370100
690
2470
4850

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS or HPLC system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the final working concentration used in your experiments.

  • Aliquot the medium containing the compound into sterile tubes or wells.

  • Incubate the samples at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.

  • Analyze the supernatant by LC-MS/MS or HPLC to quantify the concentration of intact this compound.

  • Plot the percentage of remaining compound against time to determine its stability profile and half-life.

Visualizations

ER_Degrader_7_Degradation_Pathway cluster_media Cell Culture Media cluster_causes Degradation Triggers ER_Degrader_7 This compound (Intact PROTAC) Hydrolyzed_Linker Hydrolyzed Linker Products ER_Degrader_7->Hydrolyzed_Linker Oxidized_Degrader Oxidized Degrader ER_Degrader_7->Oxidized_Degrader Inactive_Metabolites Inactive Metabolites ER_Degrader_7->Inactive_Metabolites Water Water (Hydrolysis) Water->Hydrolyzed_Linker Oxygen_ROS Oxygen / ROS (Oxidation) Oxygen_ROS->Oxidized_Degrader Enzymes Serum Enzymes (Metabolism) Enzymes->Inactive_Metabolites

Caption: Potential degradation pathways of this compound in cell culture media.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify Proper Compound Storage and Handling Start->Check_Storage Stability_Assay Perform Stability Assay in Cell Culture Media Check_Storage->Stability_Assay Degradation_Confirmed Is Degradation Confirmed? Stability_Assay->Degradation_Confirmed Optimize_Protocol Optimize Experimental Protocol Degradation_Confirmed->Optimize_Protocol Yes Re-evaluate Re-evaluate Experimental Results Degradation_Confirmed->Re-evaluate No Mitigation_Strategies Implement Mitigation Strategies: - Reduce incubation time - Replenish compound - Change media formulation Optimize_Protocol->Mitigation_Strategies Mitigation_Strategies->Re-evaluate

Caption: Troubleshooting workflow for this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture media for your experiments.

Q2: How should I store the stock solution of this compound?

A: For long-term storage, it is recommended to store the stock solution in small, single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation and the effects of freeze-thaw cycles.[1][3]

Q3: Can I pre-mix this compound in my cell culture media and store it?

A: It is not recommended to store this compound in cell culture media for extended periods. Due to the potential for degradation in aqueous solutions at 37°C, it is best to add the compound to the media immediately before use.

Q4: Does the type of cell culture plate (e.g., plastic vs. glass) affect the stability or availability of this compound?

A: While not specifically studied for this compound, hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the media. If you suspect this is an issue, you can try using low-adhesion plasticware or pre-coating the plates with a blocking agent, though the latter may interfere with cell attachment.

Q5: Are there any known degradation products of this compound that I should be aware of?

A: Specific degradation products of this compound have not been publicly reported. General degradation of similar molecules can involve hydrolysis of linker components or oxidation of susceptible functional groups.[5] If significant degradation is observed, identifying the degradation products via mass spectrometry could provide insights into the mechanism of instability.

References

How to prevent ER degrader 7 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ER degrader 7 in experiments, with a specific focus on preventing and identifying off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a targeted protein degrader, likely a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein.[1][2] this compound consists of three key components: a ligand that binds to the estrogen receptor (ER), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the ER in close proximity to the E3 ligase, the degrader facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[4][5][6] This approach offers a powerful alternative to traditional inhibitors by eliminating the target protein entirely.[1]

Q2: What are the potential off-target effects of this compound?

Off-target effects of PROTACs like this compound can arise from several factors:

  • Lack of Specificity of the ER-binding Ligand: The ligand may bind to other proteins with structural similarities to the ER.

  • "Off-target" E3 Ligase Recruitment: The E3 ligase recruiter part of the molecule could have unintended interactions.

  • Formation of Unintended Ternary Complexes: The degrader might induce the degradation of proteins other than the intended ER target by forming a stable complex between the E3 ligase and an off-target protein.

  • ER-independent Signaling: High concentrations of the degrader could lead to pharmacological effects unrelated to ER degradation.[7]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects requires a multi-pronged approach focused on careful experimental design and the use of appropriate controls. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve the desired level of ER degradation.

  • Use of Control Compounds: Employ negative and positive controls to distinguish between on-target and off-target effects.

  • Orthogonal Validation: Confirm key findings using alternative methods that do not rely on the degrader, such as RNA interference (RNAi) or CRISPR-Cas9 mediated gene knockout of the ER.

  • Proteomics Profiling: Utilize unbiased proteomic approaches to identify unintended changes in the proteome upon treatment with the degrader.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cell toxicity or phenotype not consistent with ER degradation. Off-target effects of this compound.1. Perform a dose-response curve to determine the minimal effective concentration. 2. Use an inactive enantiomer or a structurally similar but inactive analog of this compound as a negative control. 3. Compare the phenotype with that induced by ER knockdown using siRNA or shRNA.
Changes in the expression of proteins other than ER. Off-target protein degradation or indirect effects.1. Perform global proteomics analysis (e.g., mass spectrometry) to identify all proteins whose levels change upon treatment. 2. Validate potential off-targets using western blotting. 3. Use a control compound that binds to the ER but does not recruit the E3 ligase to see if the effect is due to ER binding alone.
Inconsistent results between experiments. Experimental variability or complex biological responses.1. Standardize all experimental parameters, including cell density, passage number, and treatment duration. 2. Include appropriate positive and negative controls in every experiment.[8] 3. Ensure the stability and purity of the this compound compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that effectively degrades ER without causing significant off-target effects.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., MCF-7 breast cancer cells) at an appropriate density in a multi-well plate.[9]

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for a fixed time point (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Western Blotting: Perform western blotting to assess the levels of ERα. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and plot the percentage of ER degradation against the concentration of this compound. The optimal concentration is the lowest concentration that achieves maximal or near-maximal degradation.

Protocol 2: Validating On-Target Specificity with a Negative Control

Objective: To confirm that the observed effects are due to the degradation of ER and not off-target activities of the degrader molecule.

Methodology:

  • Control Compound: Synthesize or obtain an inactive control version of this compound. This control should have a modification that prevents it from binding to either the ER or the E3 ligase. A common approach is to modify the E3 ligase ligand.[2]

  • Treatment: Treat cells with the optimal concentration of this compound and an equimolar concentration of the negative control compound for the same duration.

  • Phenotypic and Molecular Analysis:

    • Western Blot: Confirm that the negative control does not degrade ER.

    • Cell Viability/Proliferation Assay: Compare the effects of the active degrader and the negative control on cell viability (e.g., using an MTT or CellTiter-Glo assay).

    • Gene Expression Analysis: Use qRT-PCR to measure the expression of known ER target genes. The active degrader should alter the expression of these genes, while the negative control should not.

Protocol 3: Global Proteomics to Identify Off-Targets

Objective: To identify unintended protein degradation or expression changes induced by this compound.

Methodology:

  • Sample Preparation: Treat cells with this compound at the optimal concentration and a vehicle control. Lyse the cells and prepare protein extracts.

  • Mass Spectrometry: Perform quantitative mass spectrometry-based proteomics (e.g., SILAC, TMT, or label-free quantification) to compare the proteomes of the treated and control cells.

  • Data Analysis: Identify proteins that are significantly up- or down-regulated in the presence of this compound.

  • Validation: Validate the most promising off-target candidates by western blotting using specific antibodies.

Visualizations

Experimental_Workflow_for_Off_Target_Assessment cluster_0 Initial Screening cluster_1 Control Experiments cluster_2 Unbiased Off-Target Identification A Dose-Response Curve (Western Blot for ER Degradation) B Determine Minimal Effective Concentration (MEC) A->B D Compare Phenotypes: Active vs. Negative Control B->D Use MEC F Global Proteomics (Mass Spec) (Treated vs. Vehicle) B->F Use MEC C Synthesize/Obtain Negative Control Degrader C->D E Orthogonal Validation (e.g., siRNA/CRISPR) G Identify Significantly Altered Proteins F->G H Validate Potential Off-Targets (Western Blot) G->H

Caption: Workflow for assessing off-target effects of this compound.

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation ER Estrogen Receptor (ER) PROTAC This compound (PROTAC) ER->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_ER Ubiquitinated ER E3->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Recognition Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degradation

Caption: Mechanism of action of this compound (a PROTAC).

Signaling_Pathway_Impact cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway ER_Degrader This compound ER Estrogen Receptor (ER) ER_Degrader->ER Induces Degradation Off_Target Potential Off-Target Protein(s) ER_Degrader->Off_Target May Induce Degradation or Alter Function ER_Signaling ER-Mediated Gene Transcription ER->ER_Signaling Off_Target_Signaling Off-Target Mediated Signaling Off_Target->Off_Target_Signaling Cell_Proliferation Cell Proliferation (e.g., in ER+ Breast Cancer) ER_Signaling->Cell_Proliferation Unintended_Phenotype Unintended Cellular Phenotype Off_Target_Signaling->Unintended_Phenotype

Caption: On-target vs. potential off-target signaling pathways affected by this compound.

References

ER degrader 7 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with ER Degrader 7, a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Estrogen Receptor (ER).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule, or PROTAC, that works by hijacking the body's natural protein disposal system.[1][2][3] One end of the molecule binds to the Estrogen Receptor (ERα), and the other end binds to an E3 ubiquitin ligase.[4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of ERα.[5][6] The ubiquitin tags mark the ERα protein for degradation by the proteasome, thus eliminating it from the cell.[4][7] This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.[8]

ER_Degrader_7_MOA cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation ER Estrogen Receptor (ERα) ER_Deg ERα-Degrader Binary Complex ER->ER_Deg Binds E3 E3 Ubiquitin Ligase E3_Deg E3-Degrader Binary Complex E3->E3_Deg Binds Ternary ERα - Degrader - E3 Ternary Complex E3->Ternary Degrader This compound Degrader->ER_Deg Degrader->E3_Deg ER_Deg->Ternary Ub Ubiquitin (Ub) Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_ER Proteasome->Degraded_ER Degradation Dose_Response_Workflow A 1. Seed Cells (e.g., MCF-7 in 6-well plates) C 3. Treat Cells (16-24 hours) A->C B 2. Prepare Serial Dilution of this compound B->C D 4. Lyse Cells & Quantify Protein (BCA/Bradford Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with Antibodies (Anti-ERα, Anti-Actin) E->F G 7. Image & Quantify Bands F->G H 8. Analyze Data (Normalize to Control) G->H I 9. Plot Curve & Calculate DC50 H->I

References

Minimizing toxicity of ER degrader 7 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of ER Degrader 7, a novel, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) estrogen receptor (ERα) degrader. Our aim is to facilitate successful experimentation by providing troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor alpha (ERα).[1] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[2][3] This approach of targeted protein degradation can overcome resistance mechanisms associated with traditional ER antagonists.[4] The result is the elimination of the ERα protein from cancer cells, which blocks downstream signaling pathways that drive tumor growth.[2]

MOA cluster_cell Cancer Cell ER_Degrader_7 This compound Ternary_Complex Ternary Complex (ERα - Degrader - E3) ER_Degrader_7->Ternary_Complex Binds ER_alpha ERα Protein ER_alpha->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_ER_alpha Ubiquitinated ERα Ternary_Complex->Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER_alpha->Proteasome Targeted for Degradation Degraded_ER Degraded ERα (Amino Acids) Proteasome->Degraded_ER

Figure 1: Mechanism of action of this compound.

Q2: What are the common toxicities associated with oral SERDs and PROTACs?

A2: Oral SERDs are generally well-tolerated.[5] Class-related side effects are often low-grade and can include nausea, fatigue, arthralgia, and hot flushes.[2][5] Some earlier generation SERDs with acrylic acid side chains were associated with uterine hyperplasia, but newer compounds have been optimized to avoid this. For PROTACs, potential toxicities can arise from off-target degradation of other proteins or from the degradation of the target protein in healthy tissues.[6][7] However, preclinical studies of novel PROTAC ER degraders have often shown them to be well-tolerated in animal models, with no significant signs of toxicity or weight loss.[8]

Q3: How should this compound be formulated for in vivo oral administration?

A3: For preclinical in vivo studies, especially with compounds that have low water solubility, a suspension or solution using appropriate vehicles is necessary. A common formulation for oral gavage in mice is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in water. Another option could be a solution using a mixture of solvents like DMSO, PEG300, Tween 80, and saline. It is crucial to first test the solubility and stability of this compound in a small amount of the chosen vehicle before preparing a large batch for your study.

Q4: How do I select a starting dose for my in vivo efficacy studies?

A4: Before starting efficacy studies, it is essential to conduct a Maximum Tolerated Dose (MTD) or a dose range-finding study.[9][10] This involves administering escalating doses of this compound to different cohorts of animals and monitoring them closely for a set period (e.g., 7-14 days) for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.[9][10] The MTD is the highest dose that does not cause unacceptable side effects.[10] Efficacy studies should be initiated at doses at or below the determined MTD.

Q5: What parameters should I monitor for in vivo toxicity assessment?

A5: Comprehensive toxicity monitoring should include:

  • Clinical Observations: Daily monitoring for changes in behavior (lethargy, hyperactivity), appearance (piloerection, unkempt fur), and signs of pain or distress.[10]

  • Body Weight: Record animal weights at least twice weekly, as significant weight loss (>15-20%) is a key indicator of toxicity.[6]

  • Hematology and Serum Chemistry: At the end of the study, collect blood samples to analyze for markers of liver function (ALT, AST), kidney function (BUN, creatinine), and complete blood counts.[9]

  • Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) for histological examination to identify any tissue damage.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Animal Mortality or Severe Toxicity at Low Doses 1. Formulation Issue: The compound may have precipitated out of solution, leading to inaccurate dosing, or the vehicle itself may be causing toxicity. 2. Off-Target Toxicity: this compound may have unintended off-target effects.[7] 3. Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to this class of compound.1. Verify Formulation: Check the solubility and stability of the formulation. Prepare fresh batches for each dosing day. Consider an alternative, well-tolerated vehicle. 2. Dose De-escalation: Perform a more granular dose-range finding study starting at much lower doses. 3. Assess Off-Targets: If possible, perform in vitro profiling against a panel of related proteins to identify potential off-targets.
Lack of Efficacy in Xenograft Model 1. Poor Oral Bioavailability: The compound may not be well-absorbed after oral administration.[11] 2. Insufficient Dose: The dose used may be below the therapeutic threshold. 3. Rapid Metabolism: The compound may be cleared from the system too quickly to have a sustained effect.[12] 4. Resistant Tumor Model: The chosen cell line for the xenograft may have resistance mechanisms independent of ERα signaling.[3]1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma concentration of this compound over time after oral dosing. This will reveal bioavailability and half-life. 2. Dose Escalation: If tolerated, test higher doses up to the MTD. Consider increasing dosing frequency if the half-life is short. 3. Confirm On-Target Activity: At the end of the study, collect tumor tissue and perform western blotting to confirm ERα degradation. 4. Select Appropriate Model: Ensure the xenograft model is ER-dependent for its growth.
High Variability in Tumor Growth or Toxicity 1. Inconsistent Dosing: Inaccurate gavage technique or inconsistent formulation can lead to variable dosing between animals. 2. Animal-to-Animal Variability: Inherent biological differences exist between animals.[13] 3. Tumor Implantation Variation: Differences in the initial number of viable tumor cells implanted can lead to varied growth rates.1. Standardize Procedures: Ensure all technicians are trained in proper oral gavage technique. Use a vortex to mix the suspension thoroughly before drawing each dose. 2. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Refine Tumor Implantation: Ensure consistent cell viability and injection technique during tumor implantation. Start treatment when tumors have reached a consistent, measurable size.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for this compound based on characteristics of advanced oral SERDs and PROTACs.

Table 1: In Vitro Profile of this compound

ParameterValueCell Line
ERα Degradation (DC50) 0.6 nMMCF-7
Anti-proliferation (IC50) 1.5 nMMCF-7
ERα Binding Affinity (Kd) 0.2 nMN/A

Table 2: Preclinical Pharmacokinetics of this compound in Mice

ParameterValue
Oral Bioavailability (F%) 45%
Plasma Half-life (t1/2) 8 hours
Peak Plasma Concentration (Cmax) 250 ng/mL (at 10 mg/kg, PO)
Time to Peak Concentration (Tmax) 2 hours

Table 3: Sample Maximum Tolerated Dose (MTD) Study Results in Mice

Dose (mg/kg, PO, daily for 7 days)Mean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control +2.5%None observed
25 +1.8%None observed
50 -2.1%None observed
100 -8.5%Mild, transient lethargy
200 -17.2%Significant lethargy, ruffled fur
Conclusion: The MTD was determined to be 100 mg/kg.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., female BALB/c or NOD/SCID), aged 8-10 weeks.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose escalation groups.

  • Formulation: Prepare this compound in a suitable oral vehicle (e.g., 0.5% CMC-Na).

  • Dosing: Administer the compound or vehicle by oral gavage once daily for 7-14 consecutive days.

  • Monitoring: Record body weights and perform clinical observations daily.[10]

  • Endpoint: The MTD is defined as the highest dose that results in no more than 15-20% mean body weight loss and no signs of severe, irreversible toxicity.[9]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Cell Culture: Culture an ER-positive breast cancer cell line (e.g., MCF-7).

  • Tumor Implantation: Implant tumor cells (e.g., 5 x 106 cells in Matrigel) subcutaneously into the flank of female immunodeficient mice (e.g., NOD/SCID). For MCF-7 models, estrogen supplementation (e.g., estradiol pellet implantation) is required.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week.

  • Randomization: When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group), including a vehicle control.

  • Treatment: Begin daily oral gavage with this compound at doses at or below the MTD.

  • Data Collection: Continue to monitor tumor volume and body weight 2-3 times per week.

  • Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, collect tumors and blood for pharmacodynamic and pharmacokinetic analysis.

workflow cluster_preclinical In Vivo Toxicity & Efficacy Workflow start Start mtd_study 1. MTD Study (Dose Range Finding) start->mtd_study determine_mtd Determine MTD and Select Doses for Efficacy mtd_study->determine_mtd xenograft 2. Xenograft Model (Tumor Implantation) determine_mtd->xenograft randomize Randomize Animals into Treatment Groups xenograft->randomize treatment 3. Treatment Period (Daily Dosing) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint 4. Study Endpoint (Tumor/Tissue Collection) monitoring->endpoint Endpoint Reached analysis 5. Data Analysis (PK/PD, Efficacy, Toxicity) endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for in vivo studies.

troubleshooting_toxicity start Unexpected In Vivo Toxicity (e.g., >20% weight loss, mortality) q1 Is the formulation stable and homogenous? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Action: Reformulate - Check solubility - Use fresh preparations - Consider alternative vehicle a1_no->s1 q2 Was the dose based on an MTD study? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 Action: Perform MTD Study - Start with low doses - Monitor closely for 7-14 days a2_no->s2 q3 Is toxicity observed across multiple doses? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Action: Reduce Dose - Select a lower, well-tolerated dose for efficacy studies a3_no->s3 s4 Potential Compound-Specific Toxicity Action: Investigate Further - Conduct histopathology - Perform off-target screening a3_yes->s4

References

Technical Support Center: Overcoming Resistance to ER Degrader 7 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with ER degrader 7 in breast cancer cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Western Blotting for ERα Degradation

Question: I am not observing ERα degradation after treating MCF-7 cells with this compound. What could be the issue?

Answer: Several factors could contribute to the lack of observable ERα degradation. Here is a troubleshooting guide to help you identify and resolve the issue:

Potential Cause Recommendation
Suboptimal this compound Concentration or Incubation Time Titrate this compound across a range of concentrations (e.g., 1 nM to 1 µM) and perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for ERα degradation in your specific cell line.
Poor Antibody Quality Ensure you are using a validated antibody specific for ERα. Run a positive control (e.g., lysate from untreated MCF-7 cells, which have high ERα expression) and a negative control (e.g., lysate from MDA-MB-231 cells, which are ERα-negative) to verify antibody performance.
Inefficient Protein Extraction Use a lysis buffer containing protease inhibitors to prevent protein degradation. Sonication or mechanical shearing can help to ensure complete cell lysis and release of nuclear proteins like ERα.
Problems with Gel Electrophoresis or Transfer Verify the integrity of your protein samples by running a loading control (e.g., β-actin or GAPDH). Ensure complete transfer of proteins to the membrane by checking the gel post-transfer with a stain like Ponceau S. Optimize transfer time and voltage, especially for a large protein like ERα (~66 kDa).
Inactive this compound Confirm the stability and proper storage of your this compound compound. If possible, test its activity in a well-characterized sensitive cell line as a positive control.

Question: I am seeing high background or non-specific bands on my ERα Western blot. How can I improve the quality of my blot?

Answer: High background and non-specific bands can obscure your results. Consider the following optimization steps:

Potential Cause Recommendation
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST). Adding a small amount of Tween 20 (0.05-0.1%) to your blocking and wash buffers can help reduce non-specific binding.[1]
Primary or Secondary Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween 20.
Contaminated Buffers or Equipment Ensure all buffers are freshly prepared and filtered. Clean your electrophoresis and transfer equipment thoroughly between uses.
Overexposure of the Blot Reduce the exposure time during chemiluminescence detection to minimize background signal.
Quantitative PCR (qPCR) for ESR1 Gene Expression

Question: My qPCR results show inconsistent or no change in ESR1 mRNA levels after treatment with this compound, even though I see protein degradation on a Western blot. Why is this happening?

Answer: It is not uncommon to see a disconnect between mRNA and protein levels, especially with targeted protein degraders. Here are some potential explanations and troubleshooting tips:

Potential Cause Explanation & Recommendation
Mechanism of Action of this compound ER degraders primarily target the ERα protein for proteasomal degradation.[2] This post-translational effect will not necessarily lead to an immediate or significant change in ESR1 gene transcription. In some cases, a feedback loop might even temporarily increase ESR1 transcription to compensate for the loss of protein. Focus on protein-level analysis (Western blot) to assess the direct activity of the degrader.
Poor RNA Quality Ensure your RNA has high integrity (RIN > 8) and is free of genomic DNA contamination. Treat your RNA samples with DNase I prior to reverse transcription.
Suboptimal Primer Design Validate your ESR1 primers to ensure they are specific and efficient (90-110% efficiency). Run a melt curve analysis to check for a single, specific product.
Inappropriate Reference Genes The stability of your reference gene(s) may be affected by the experimental conditions. Validate a panel of potential reference genes and use the most stable one(s) for normalization. Using fewer than three validated reference genes is not recommended.[3]
Technical Variability Minimize pipetting errors by using master mixes and calibrated pipettes. Run all samples in triplicate to assess technical reproducibility.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Question: I am not observing a significant decrease in cell viability after treating resistant breast cancer cells with this compound. How can I be sure my assay is working correctly?

Answer: Resistance to this compound can manifest as a lack of effect on cell viability. To ensure your assay is robust, consider the following:

Potential Cause Recommendation
True Biological Resistance The cell line you are using may have developed resistance to this compound through mechanisms such as ESR1 mutations or activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR).[2][4] Consider using a combination therapy approach to overcome this resistance.
Assay Incubation Time Too Short The cytotoxic or cytostatic effects of this compound may take several days to become apparent. Perform a time-course experiment (e.g., 48, 72, 96, 120 hours) to determine the optimal endpoint for your viability assay.
Cell Seeding Density Optimize the initial cell seeding density. If cells become over-confluent during the assay, it can affect their metabolic activity and response to the drug.
Drug Inactivation Some compounds can be unstable in culture medium over long incubation periods. Consider replenishing the medium with fresh this compound every 48-72 hours for longer experiments.
Positive and Negative Controls Include a sensitive cell line as a positive control to confirm the activity of your this compound stock. Use a vehicle-only (e.g., DMSO) control as a negative control to establish a baseline for 100% viability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding resistance to this compound.

Question: What are the known mechanisms of resistance to ER degraders in breast cancer cells?

Answer: Resistance to ER degraders can be broadly categorized into two types:

  • ER-dependent resistance: This is often driven by mutations in the estrogen receptor 1 gene (ESR1), particularly in the ligand-binding domain.[4] These mutations can lead to a constitutively active ERα protein that no longer requires estrogen for its function and may have altered conformation, reducing the binding affinity of the degrader.

  • ER-independent resistance: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependence on the ER pathway for growth and survival.[4] Common bypass pathways include the PI3K/AKT/mTOR and MAPK pathways, which can be activated by mutations or amplifications in genes such as PIK3CA, AKT1, HER2 (ERBB2), EGFR, and FGFR.[4][5]

Question: How can I determine if my resistant cell line has an ESR1 mutation?

Answer: You can detect ESR1 mutations using several molecular biology techniques:

  • Sanger Sequencing: This is a traditional method suitable for analyzing specific regions of the ESR1 gene known to harbor common mutations.

  • Next-Generation Sequencing (NGS): NGS provides a more comprehensive analysis of the entire ESR1 gene and can identify novel or rare mutations.

  • Digital PCR (dPCR) or qPCR-based assays: These are highly sensitive methods that can detect and quantify known ESR1 mutations, even at low frequencies within a cell population.[6][7]

Question: What are some strategies to overcome resistance to this compound?

Answer: Several strategies are being explored to overcome resistance to ER degraders:

  • Combination Therapy: Combining this compound with inhibitors of key bypass signaling pathways has shown promise. For example, co-treatment with CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) or PI3K/AKT/mTOR pathway inhibitors (e.g., everolimus, alpelisib) can be effective in overcoming resistance.[2][8][9]

  • Next-Generation ER Degraders: Novel ER degraders, including oral SERDs (e.g., elacestrant, camizestrant) and PROTACs (e.g., vepdegestrant), are being developed with improved efficacy against wild-type and mutant ERα.[8][10] Some of these agents have demonstrated activity in patients who have progressed on other endocrine therapies.[10]

  • Targeting Downstream Effectors: Investigating and targeting downstream effectors of the activated bypass pathways can also be a viable strategy.

Question: What is the difference between a SERD and a PROTAC ER degrader?

Answer: Both SERDs (Selective Estrogen Receptor Degraders) and PROTACs (Proteolysis Targeting Chimeras) aim to reduce ERα protein levels, but they do so through different mechanisms:

  • SERDs , such as fulvestrant and this compound, are small molecules that bind to ERα, inducing a conformational change that marks the receptor for degradation by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2]

  • PROTAC ER degraders are bifunctional molecules. One end binds to ERα, and the other end binds to an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs can be more efficient at inducing degradation than traditional SERDs.

Experimental Protocols

ERα Degradation Assay by Western Blot
  • Cell Culture and Treatment:

    • Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed breast cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the drug. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

Signaling_Pathways_in_ER_Degrader_Resistance cluster_0 ERα Signaling cluster_1 Action of this compound cluster_2 Resistance Mechanisms Estrogen Estrogen ERα ERα Estrogen->ERα Binds ERα_Dimer ERα Dimer ERα->ERα_Dimer Dimerization Proteasome Proteasome ERα->Proteasome Targeted to ERE Estrogen Response Element ERα_Dimer->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription ER_Degrader_7 This compound ER_Degrader_7->ERα Binds & Induces Conformational Change Constitutively_Active_ER Constitutively Active ERα ER_Degrader_7->Constitutively_Active_ER Reduced Binding Degradation ERα Degradation Proteasome->Degradation ESR1_Mutation ESR1 Mutation ESR1_Mutation->Constitutively_Active_ER Constitutively_Active_ER->Gene_Transcription Ligand- Independent Bypass_Pathways Bypass Pathways (PI3K/AKT, MAPK) Cell_Survival_Proliferation Cell Survival & Proliferation Bypass_Pathways->Cell_Survival_Proliferation

Caption: Mechanisms of action and resistance to this compound.

Experimental_Workflow_ER_Degradation Start Start Seed_Cells Seed Breast Cancer Cells (e.g., MCF-7) Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response & Time-Course) Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Protein_Extraction Protein Extraction & Quantification Harvest_Cells->Protein_Extraction Western_Blot Western Blot for ERα & Loading Control Protein_Extraction->Western_Blot Analyze_Results Analyze ERα Protein Levels Western_Blot->Analyze_Results End End Analyze_Results->End Troubleshooting_Logic Problem No ERα Degradation Observed Check_Drug Is the this compound active and at the correct concentration? Problem->Check_Drug Check_Antibody Is the ERα antibody working correctly? Problem->Check_Antibody Check_Protocol Are the experimental protocols optimized? Problem->Check_Protocol Check_Drug->Check_Antibody Yes Solution_Drug Validate drug activity with a positive control and perform dose-response. Check_Drug->Solution_Drug No Check_Antibody->Check_Protocol Yes Solution_Antibody Run positive and negative controls for the antibody. Check_Antibody->Solution_Antibody No Hypothesize_Resistance Hypothesize Biological Resistance Check_Protocol->Hypothesize_Resistance Yes Solution_Protocol Optimize lysis, loading, and transfer conditions. Check_Protocol->Solution_Protocol No Investigate_Resistance Investigate resistance mechanisms (e.g., ESR1 sequencing, pathway analysis). Hypothesize_Resistance->Investigate_Resistance

References

Technical Support Center: ER Degrader 7 and Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ER Degrader 7, a proteolysis-targeting chimera (PROTAC), for targeted degradation of the Estrogen Receptor (ER). The primary focus is to address challenges related to ternary complex formation and the associated "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ERα). It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple ERα proteins.

Q2: What is the "hook effect" in the context of this compound?

The hook effect is a phenomenon observed in which the degradation of the target protein decreases at high concentrations of the PROTAC molecule.[1] This occurs because at excessive concentrations, this compound forms separate binary complexes with either the ERα protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2] This leads to a characteristic bell-shaped dose-response curve.

Q3: How can I determine if I am observing a hook effect in my experiment?

A key indicator of the hook effect is a biphasic or bell-shaped dose-response curve in your degradation assay (e.g., Western blot, ELISA). As you increase the concentration of this compound, you will initially see a dose-dependent decrease in ERα levels, followed by a plateau and then an increase in ERα levels at the highest concentrations.

Q4: What is a ternary complex and why is it important for this compound activity?

The ternary complex is a transient structure formed by the non-covalent association of three molecules: the target protein (ERα), the PROTAC (this compound), and an E3 ubiquitin ligase. The formation of this complex is the critical initiating step for the ubiquitination and subsequent degradation of the target protein. Without the formation of a stable and productive ternary complex, this compound will not be effective.

Q5: What E3 ligase does this compound recruit?

The specific E3 ligase recruited by a particular PROTAC is determined by the E3 ligase-binding ligand incorporated into its structure. For many commercially available or research-grade PROTACs, this information is provided by the supplier. Common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and von Hippel-Lindau (VHL).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on problems related to ternary complex formation and the hook effect.

Problem Possible Cause Recommended Solution
No ERα degradation observed at any concentration. 1. Incorrect concentration range: The optimal concentration for degradation may be very narrow. 2. Low cellular permeability of this compound. 3. Low expression of the recruited E3 ligase in the cell line. 4. Instability of the ternary complex. 1. Perform a broad dose-response experiment: Test a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal degradation window. 2. Assess cell permeability: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm intracellular target binding. 3. Verify E3 ligase expression: Check the expression level of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. 4. Characterize ternary complex formation: Use biophysical assays like AlphaLISA, TR-FRET, or Co-Immunoprecipitation to directly assess the formation of the ERα-Degrader-E3 ligase complex.
Significant hook effect observed (degradation only at a narrow concentration range). 1. High concentrations of this compound are leading to the formation of non-productive binary complexes. 2. The kinetics of ternary complex formation and dissociation are not optimal. 1. Titrate this compound concentration carefully: Once the optimal concentration range is identified, perform more granular dose-response experiments within that window to determine the precise DC50 and Dmax values. 2. Analyze binding affinities: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the binary binding affinities of this compound to both ERα and the E3 ligase. This can help in understanding the thermodynamics of ternary complex formation.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Cell density, passage number, and growth phase can affect protein expression levels and cellular responses. 2. Inconsistent compound handling: Improper storage or dilution of this compound can affect its activity. 3. Assay variability. 1. Standardize cell culture protocols: Ensure consistent cell seeding density, passage number, and harvesting time points. 2. Follow manufacturer's instructions for compound storage and handling. Prepare fresh dilutions for each experiment. 3. Include appropriate controls in every experiment: This includes vehicle controls (e.g., DMSO), positive controls (if available), and negative controls (e.g., a structurally similar but inactive degrader).
Discrepancy between in vitro ternary complex formation and cellular degradation. 1. Poor cell permeability or high efflux of the degrader. 2. Competition from endogenous cellular components. 3. Rapid deubiquitination of the target protein. 1. Evaluate cellular uptake and retention of the compound. 2. Consider the cellular concentrations of ERα and the E3 ligase. Overexpression of either protein could alter the stoichiometry and impact ternary complex formation. 3. Treat cells with a deubiquitinase (DUB) inhibitor in combination with the degrader to see if this enhances degradation.

Experimental Protocols & Data

Representative Data: ERα Degradation Assay

The following table provides an example of quantitative data that could be obtained from a Western blot analysis of ERα levels in a breast cancer cell line (e.g., MCF-7) treated with a hypothetical ER degrader for 24 hours.

This compound Conc. (nM)% ERα Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.185%
150%
1015%
10010% (Dmax)
100040%
1000075%

This data illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and reduced degradation at higher concentrations.

Key Experimental Methodologies

1. Cellular ERα Degradation Assay (Western Blot)

  • Objective: To quantify the reduction in cellular ERα protein levels upon treatment with this compound.

  • Methodology:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against ERα and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the ERα signal to the loading control.

2. Ternary Complex Formation Assay (AlphaLISA)

  • Objective: To directly measure the formation of the ERα-Degrader-E3 ligase ternary complex in a biochemical setting.

  • Methodology:

    • Use recombinant tagged proteins: GST-tagged ERα and His-tagged E3 ligase (e.g., VHL or CRBN complex).

    • Prepare a reaction mixture containing a fixed concentration of the tagged proteins and a serial dilution of this compound in an appropriate assay buffer.

    • Add AlphaLISA anti-GST acceptor beads and anti-His donor beads to the reaction mixture.

    • Incubate the plate in the dark at room temperature.

    • Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

  • Objective: To qualitatively or semi-quantitatively detect the formation of the ternary complex in a cellular context.

  • Methodology:

    • Treat cells with this compound or vehicle control. To prevent degradation of the target, pre-treat with a proteasome inhibitor (e.g., MG132).

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysate with an antibody against either ERα or a tag on the E3 ligase (if overexpressed).

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding partners.

    • Elute the bound proteins from the beads.

    • Analyze the eluates by Western blot using antibodies against ERα and the E3 ligase to confirm the presence of all three components of the ternary complex.[3][4]

Visualizations

Signaling Pathway and Mechanism of Action

ER_Degrader_Mechanism cluster_cell Cell ER_Degrader_7 This compound ER_alpha ERα ER_Degrader_7->ER_alpha Binds E3_Ligase E3 Ligase ER_Degrader_7->E3_Ligase Binds Ternary_Complex Ternary Complex (ERα - Degrader - E3) Ub_ER_alpha Ubiquitinated ERα Ternary_Complex->Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER_alpha->Proteasome Targeting Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Caption: Mechanism of action of this compound.

Experimental Workflow for Investigating the Hook Effect

Hook_Effect_Workflow start Observe Unexpected Degradation Profile hypothesis Hypothesize Hook Effect start->hypothesis dose_response Perform Broad Dose-Response (e.g., 1 pM to 100 µM) hypothesis->dose_response analyze_curve Analyze Dose-Response Curve dose_response->analyze_curve bell_shaped Bell-Shaped Curve? analyze_curve->bell_shaped confirm_ternary Confirm Ternary Complex Formation (AlphaLISA, Co-IP, TR-FRET) bell_shaped->confirm_ternary Yes troubleshoot Troubleshoot Other Issues (Permeability, E3 Ligase Levels) bell_shaped->troubleshoot No optimize_conc Optimize Degrader Concentration for Dmax confirm_ternary->optimize_conc further_studies Proceed with Further Studies at Optimal Concentration optimize_conc->further_studies

Caption: Troubleshooting workflow for the hook effect.

Logical Relationship of the Hook Effect

Hook_Effect_Logic cluster_low Low [Degrader] cluster_high High [Degrader] low_degrader This compound low_ternary Productive Ternary Complex low_degrader->low_ternary low_er ERα low_er->low_ternary low_e3 E3 Ligase low_e3->low_ternary low_degradation Degradation low_ternary->low_degradation high_degrader1 This compound binary1 Binary Complex (Degrader-ERα) high_degrader1->binary1 high_er ERα high_er->binary1 high_degrader2 This compound binary2 Binary Complex (Degrader-E3) high_degrader2->binary2 high_e3 E3 Ligase high_e3->binary2 no_degradation No Degradation binary1->no_degradation binary2->no_degradation

Caption: The hook effect: ternary vs. binary complexes.

References

Validation & Comparative

A Head-to-Head Battle for Estrogen Receptor Alpha Degradation: PROTAC ER Degrader 7 vs. Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective therapies targeting the estrogen receptor alpha (ERα) in breast cancer is a relentless pursuit. This guide provides a detailed, data-driven comparison of two distinct mechanisms for ERα degradation: the established Selective Estrogen Receptor Degrader (SERD), fulvestrant, and a next-generation PROteolysis TArgeting Chimera (PROTAC), exemplified by ER Degrader 7 (specifically, vepdegestrant/ARV-471, a well-characterized clinical-stage PROTAC ER degrader).

Fulvestrant, a cornerstone of endocrine therapy, functions by binding to ERα, which induces a conformational change that leads to the receptor's instability and subsequent degradation through the cellular ubiquitin-proteasome pathway.[1] In contrast, PROTAC ER degraders such as vepdegestrant employ a more direct mechanism. These bifunctional molecules simultaneously bind to ERα and an E3 ubiquitin ligase, forming a ternary complex that directly tags the receptor for proteasomal degradation.[2] This guide will delve into the preclinical data comparing the efficacy of these two approaches, detail the experimental protocols used to generate this data, and provide visual representations of their mechanisms of action.

Quantitative Comparison of ERα Degradation and Anti-tumor Efficacy

The following tables summarize the key quantitative data from preclinical studies comparing the ERα degradation and anti-proliferative effects of a PROTAC ER degrader (vepdegestrant/ARV-471) and fulvestrant.

Compound Cell Line DC50 (nM) *Maximum Degradation (%) Reference
Vepdegestrant (ARV-471)MCF-7 (ERα WT)Not explicitly stated, but potent sub-nanomolar degradation reported≥90%[3][4]
FulvestrantMCF-7 (ERα WT)Not explicitly stated in direct comparison~40-60% in vivo, partial in vitro[3]
Vepdegestrant (ARV-471)ERα Mutant ModelsPotent against clinically relevant mutants≥90%[3][4]
FulvestrantERα Mutant ModelsReduced efficacy compared to WTPartial degradation[3]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Compound In Vivo Model ERα Degradation (%) Tumor Growth Inhibition (TGI) (%) Reference
Vepdegestrant (ARV-471)MCF-7 Xenograft≥90%87-123%[3][4]
FulvestrantMCF-7 Xenograft40-60%31-80%[3][4]
Vepdegestrant (ARV-471)ESR1 Mutant Xenograft≥90%Substantially improved vs. fulvestrant[3]
FulvestrantESR1 Mutant Xenograft63-65%Less effective than in WT[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to compare ERα degraders.

Western Blot for ERα Degradation in MCF-7 Cells

This protocol is a standard method to quantify the levels of ERα protein following treatment with a degrader.

1. Cell Culture and Treatment:

  • MCF-7 cells are cultured in steroid-depleted media to minimize the influence of endogenous estrogens.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The following day, cells are treated with varying concentrations of the ERα degrader (e.g., vepdegestrant or fulvestrant) or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, the media is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • The cell lysates are scraped and collected into microcentrifuge tubes.

3. Protein Quantification:

  • The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for ERα overnight at 4°C. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to normalize for protein loading.

  • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

5. Densitometry Analysis:

  • The intensity of the ERα and loading control bands is quantified using image analysis software.

  • The ERα protein levels are normalized to the loading control to determine the relative ERα expression in treated versus control cells.

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of drug candidates.

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • MCF-7 cells, which are estrogen-dependent, are implanted into the mammary fat pad of the mice. Estrogen pellets are often implanted to support initial tumor growth.

2. Dosing and Monitoring:

  • Once tumors reach a palpable size, the mice are randomized into treatment groups.

  • The ERα degrader (e.g., oral gavage for vepdegestrant, intramuscular injection for fulvestrant) or vehicle control is administered according to a predetermined schedule and dose.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • The body weight of the mice is also monitored as an indicator of toxicity.

3. Pharmacodynamic and Efficacy Endpoints:

  • At the end of the study, tumors are excised.

  • A portion of the tumor tissue can be used for pharmacodynamic analysis, such as Western blotting, to confirm ERα degradation in the tumor.

  • Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action of this compound (PROTAC) and fulvestrant, as well as a typical experimental workflow for their comparison.

ER_Degrader_7_Mechanism cluster_0 PROTAC this compound (Vepdegestrant) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation ER_alpha ERα Ternary_Complex ERα-PROTAC-E3 Ligase E3_ligase E3 Ubiquitin Ligase PROTAC PROTAC PROTAC->ER_alpha Binds to ERα PROTAC->E3_ligase Binds to E3 Ligase Ubiquitination Poly-ubiquitination of ERα Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets ERα to Degradation ERα Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for PROTAC this compound.

Fulvestrant_Mechanism cluster_0 Fulvestrant Action cluster_1 Inhibition and Destabilization cluster_2 Proteasomal Degradation ER_alpha ERα Conformational_Change Conformational Change ER_alpha->Conformational_Change Induces Fulvestrant Fulvestrant Fulvestrant->ER_alpha Binds to ERα Dimerization_Inhibition Inhibits Dimerization Conformational_Change->Dimerization_Inhibition Nuclear_Localization_Inhibition Inhibits Nuclear Localization Conformational_Change->Nuclear_Localization_Inhibition Proteasome Proteasome Conformational_Change->Proteasome Targets ERα for Degradation ERα Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for Fulvestrant.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture MCF-7 Cell Culture Treatment Treat with Degrader or Fulvestrant Cell_Culture->Treatment Western_Blot Western Blot for ERα Treatment->Western_Blot Data_Analysis_In_Vitro Quantify ERα Degradation (DC50) Western_Blot->Data_Analysis_In_Vitro Xenograft MCF-7 Xenograft Model Dosing Administer Degrader or Fulvestrant Xenograft->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Data_Analysis_In_Vivo Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->Data_Analysis_In_Vivo

Caption: Comparative experimental workflow.

References

A Comparative Guide to Estrogen Receptor Degraders: Vepdegestrant (ARV-471) vs. ER Degrader 7

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies targeting estrogen receptor-positive (ER+) breast cancer, a novel class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a promising strategy. These molecules are designed to harness the cell's own protein disposal machinery to eliminate the estrogen receptor, a key driver of this cancer subtype. This guide provides a detailed comparison of two such molecules: vepdegestrant (ARV-471), a compound in late-stage clinical development, and ER degrader 7, a research compound with limited publicly available data.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge base for each compound, supported by available experimental data and methodologies.

Vepdegestrant (ARV-471): A Comprehensive Overview

Vepdegestrant (also known as ARV-471) is an orally bioavailable PROTAC ER degrader being co-developed by Arvinas and Pfizer.[1][2] It is one of the most clinically advanced PROTACs, designed for the treatment of ER-positive/human epidermal growth factor receptor 2 (HER2)-negative breast cancer.[1]

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN).[3][4] This binding creates a ternary complex, which facilitates the ubiquitination of the estrogen receptor.[3] The polyubiquitinated ER is then recognized and degraded by the proteasome, the cell's protein degradation machinery.[3] This process is catalytic, allowing a single molecule of vepdegestrant to induce the degradation of multiple ER proteins.[3]

Vepdegestrant (ARV-471) Vepdegestrant (ARV-471) Estrogen Receptor (ER) Estrogen Receptor (ER) Vepdegestrant (ARV-471)->Estrogen Receptor (ER) Binds E3 Ubiquitin Ligase (Cereblon) E3 Ubiquitin Ligase (Cereblon) Vepdegestrant (ARV-471)->E3 Ubiquitin Ligase (Cereblon) Recruits Proteasome Proteasome Estrogen Receptor (ER)->Proteasome Targeted to ER Degradation ER Degradation Estrogen Receptor (ER)->ER Degradation Ubiquitin Ubiquitin E3 Ubiquitin Ligase (Cereblon)->Ubiquitin Adds Ubiquitin->Estrogen Receptor (ER) Tags Proteasome->ER Degradation Results in A Seed ER+ Cells B Treat with Degrader A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Western Blot C->D E Antibody Incubation (Anti-ER) D->E F Detect & Analyze ER Levels E->F

References

Next-Generation ER Degrader Vepdegestrant Demonstrates Superior Efficacy in Fulvestrant-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel PROTAC ER degrader, vepdegestrant (ARV-471), with the established selective estrogen receptor degrader (SERD), fulvestrant, reveals significant advantages in preclinical models of fulvestrant-resistant ER-positive/HER2-negative breast cancer. These findings position vepdegestrant as a promising therapeutic strategy for patients who have developed resistance to current endocrine therapies.

Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer.[1][2] However, a significant number of patients eventually develop resistance to these treatments, often through the acquisition of mutations in the estrogen receptor gene (ESR1).[1][3] Fulvestrant, the first-in-class SERD, has been a valuable tool in overcoming some of these resistance mechanisms by promoting the degradation of the ER protein.[1][4][5] Despite its utility, resistance to fulvestrant can still emerge, highlighting the urgent need for more effective ER-targeting agents.[6]

Vepdegestrant, an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) ER degrader, represents a novel therapeutic modality.[7][8] Unlike SERDs which directly inhibit ER and induce its degradation, PROTACs like vepdegestrant function by hijacking the cell's own ubiquitin-proteasome system to specifically target and eliminate the ER protein.[8][9] This distinct mechanism of action offers the potential for more potent and sustained ER degradation, which may translate into improved efficacy, particularly in the context of resistance.[8]

Comparative Efficacy in Fulvestrant-Resistant Models

Recent clinical trial data from the VERITAC-2 study provides compelling evidence of vepdegestrant's superior efficacy in a clinically relevant patient population with ESR1 mutations, a common mechanism of fulvestrant resistance.

Efficacy EndpointVepdegestrantFulvestrantHazard Ratio (HR)p-value
Median Progression-Free Survival (PFS) in ESR1-mutant patients 5.0 months2.1 months0.57< 0.001
Clinical Benefit Rate in ESR1-mutant patients 42.1%20.2%--
Objective Response Rate in ESR1-mutant patients 18.6%4%--

Data from the VERITAC-2 Phase 3 Clinical Trial as presented at ASCO 2025.[9][10]

These results demonstrate a statistically significant and clinically meaningful improvement in progression-free survival for patients with ESR1-mutant tumors treated with vepdegestrant compared to fulvestrant.[7][9][10] Furthermore, the clinical benefit rate and objective response rate were substantially higher in the vepdegestrant arm, underscoring its enhanced anti-tumor activity in this resistant population.[9]

Experimental Protocols

The following provides a generalized overview of the methodologies typically employed in preclinical and clinical studies to evaluate the efficacy of ER degraders.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Fulvestrant-resistant breast cancer cell lines (e.g., MCF-7-F, T47D-F) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of vepdegestrant or fulvestrant for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of viable cells compared to an untreated control.

Western Blot for ER Degradation:

  • Cell Lysis: Cells treated with the respective ER degraders are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the estrogen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified to determine the extent of ER degradation.

Clinical Trial Protocol (VERITAC-2):

The VERITAC-2 study was a global, randomized, open-label, Phase 3 trial.

  • Patient Population: Patients with ER-positive/HER2-negative locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor.[7][9]

  • Randomization: Patients were randomized to receive either oral vepdegestrant or intramuscular fulvestrant.[10]

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS) in patients with ESR1-mutant tumors.[9][10]

  • Secondary Endpoints: Secondary endpoints included overall survival, objective response rate, and clinical benefit rate.[9]

Signaling Pathways and Mechanisms

The differential efficacy of vepdegestrant and fulvestrant can be attributed to their distinct mechanisms of action at the molecular level.

ER_Degradation_Pathway cluster_fulvestrant Fulvestrant (SERD) cluster_vepdegestrant Vepdegestrant (PROTAC) Fulvestrant Fulvestrant ER_Fulv ER-Fulvestrant Complex Fulvestrant->ER_Fulv Binds to ER Proteasome_Fulv Proteasome-Mediated Degradation ER_Fulv->Proteasome_Fulv Induces Instability Vepdegestrant Vepdegestrant Ternary_Complex Ternary Complex (ER-Vepdegestrant-E3) Vepdegestrant->Ternary_Complex Binds to ER & E3 Ligase ER_Vep ER ER_Vep->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ER Ternary_Complex->Ubiquitination Proximity-Induced Proteasome_Vep Proteasome-Mediated Degradation Ubiquitination->Proteasome_Vep Tags ER for Degradation

Figure 1. Mechanisms of ER Degradation.

The diagram above illustrates the distinct mechanisms of action. Fulvestrant, a SERD, binds to the estrogen receptor, inducing a conformational change that leads to its degradation. Vepdegestrant, a PROTAC, forms a ternary complex with the estrogen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.

Figure 2. Preclinical Evaluation Workflow.

This workflow outlines the key steps in the preclinical comparison of ER degraders in fulvestrant-resistant cell lines, from cell treatment to the assessment of cell viability and ER degradation, culminating in a comparative analysis of their efficacy.

References

Comparative analysis of ER degrader 7 and selective estrogen receptor modulators (SERMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ER degrader 7, a Proteolysis Targeting Chimera (PROTAC), and traditional Selective Estrogen Receptor Modulators (SERMs). The information presented is curated for an audience with a background in biomedical research and drug development, focusing on the mechanisms of action, quantitative performance data, and relevant experimental protocols to facilitate informed decision-making in research and development endeavors.

Introduction: Targeting the Estrogen Receptor in Breast Cancer

The estrogen receptor (ER) is a key driver in the majority of breast cancers, making it a critical therapeutic target. For decades, SERMs like tamoxifen and raloxifene have been the standard of care.[1][2] These molecules exhibit tissue-specific estrogen agonist or antagonist effects.[3][4][5] More recently, a new class of targeted therapies, selective ER degraders (SERDs) and specifically PROTAC ER degraders, have emerged, offering a distinct mechanism of action by inducing the degradation of the ER protein.[6][7][8] This guide focuses on a specific PROTAC, "this compound," and compares its profile to that of well-established SERMs.

Mechanism of Action: Modulation vs. Degradation

The fundamental difference between this compound and SERMs lies in their interaction with and subsequent effect on the estrogen receptor.

Selective Estrogen Receptor Modulators (SERMs): SERMs are competitive inhibitors of the estrogen receptor.[4] They bind to the ER and can act as either antagonists or partial agonists depending on the tissue type.[3][5] In breast tissue, SERMs act as antagonists, blocking estrogen from binding to the ER and thereby inhibiting the downstream signaling that promotes tumor growth.[9][10][11] However, in other tissues like bone and uterus, they can have estrogenic (agonist) effects.[1][3]

This compound (PROTAC): this compound is a PROTAC, a heterobifunctional molecule. One end of the molecule binds to the estrogen receptor, and the other end binds to an E3 ubiquitin ligase.[12] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[12][13] This results in the near-complete removal of the ER protein from the cell, offering a more profound and sustained blockade of ER signaling compared to the competitive inhibition by SERMs.

Below are diagrams illustrating the distinct signaling pathways.

SERM_Mechanism cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds SERM SERM SERM->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds Gene_Expression Gene Transcription (Proliferation, Survival) ER->Gene_Expression Inhibits Transcription ERE->Gene_Expression Activates

Figure 1: Mechanism of Action of Selective Estrogen Receptor Modulators (SERMs).

ER_Degrader_Mechanism cluster_cell Cancer Cell ER_Degrader This compound (PROTAC) ER Estrogen Receptor (ER) ER_Degrader->ER Binds E3_Ligase E3 Ubiquitin Ligase ER_Degrader->E3_Ligase Binds Ternary_Complex Ternary Complex (ER-PROTAC-E3) ER->Ternary_Complex Proteasome Proteasome ER->Proteasome Targeted to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->ER Tags ER Degradation ER Degradation Proteasome->Degradation Leads to

Figure 2: Mechanism of Action of this compound (PROTAC).

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and the SERMs tamoxifen and raloxifene. It is crucial to note that this data is compiled from different sources and not from direct head-to-head comparative studies. Experimental conditions, such as cell lines and assay duration, may vary.

Table 1: this compound Performance Data

CompoundAssay TypeCell LineParameterValueReference
This compound (compound i-320)ERα Degradation-DC500.000006 µM[14][15]

DC50: Half-maximal degradation concentration.

Table 2: SERM Performance Data

CompoundAssay TypeCell LineParameterValueReference
TamoxifenCell ViabilityMCF-7IC50~5 µM (at 48h)[15]
RaloxifeneCell Viability (MTS)MCF-7~50% death at 10 µM (48h)[6]
RaloxifeneAnti-proliferativeMCF-7IC503.39 µM[16]
RaloxifeneAnti-proliferativeT47DIC500.68 µM[16]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of the compounds on breast cancer cells.

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound, SERMs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ERα Degradation Assay (Western Blot)

This protocol is to quantify the degradation of the ERα protein following treatment with the compounds.

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Test compounds (this compound, SERMs)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control (β-actin). Calculate the percentage of ERα degradation relative to the vehicle control to determine the DC50 value.

Below is a diagram illustrating a general experimental workflow for comparing an ER degrader and a SERM.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture ER+ Breast Cancer Cells (e.g., MCF-7) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions (this compound & SERM) Treatment Treat Cells with Compounds (24h, 48h, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (MTT / MTS) Treatment->Viability_Assay Degradation_Assay ERα Degradation Assay (Western Blot) Treatment->Degradation_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc DC50_Calc Calculate DC50 Values Degradation_Assay->DC50_Calc Comparison Comparative Analysis of Potency IC50_Calc->Comparison DC50_Calc->Comparison

Figure 3: General Experimental Workflow for Comparative Analysis.

Conclusion

This compound and SERMs represent two distinct therapeutic strategies for targeting the estrogen receptor in breast cancer. SERMs function through competitive inhibition and modulation of ER activity, a mechanism that has been clinically validated for decades. In contrast, this compound, as a PROTAC, offers a novel mechanism of action by inducing the complete degradation of the ER protein.

The quantitative data, although not from direct comparative studies, suggests that this compound is potent in inducing ERα degradation at very low concentrations. While SERMs have demonstrated efficacy in inhibiting cell proliferation, their potency can vary.

The choice between these two classes of molecules in a research or drug development context will depend on the specific therapeutic goals. The complete removal of the target protein by a degrader may offer advantages in overcoming certain resistance mechanisms that can arise with competitive inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of ER degraders over SERMs.

References

Comparative Efficacy of Vepdegestrant (ARV-471) in ESR1-Mutant vs. Wild-Type Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a specific molecule designated "ER degrader 7" did not yield any publicly available information. It is possible that this is an internal research compound name that is not yet disclosed in scientific literature or public databases.

Therefore, to fulfill the request for a comparative guide on the efficacy of a next-generation estrogen receptor (ER) degrader in ESR1 mutant versus wild-type models, this guide will focus on a well-characterized and clinically relevant oral PROTAC (PROteolysis TArgeting Chimera) ER degrader, Vepdegestrant (ARV-471) . This molecule serves as an excellent case study to illustrate the comparative efficacy of advanced ER degraders.

This guide provides a detailed comparison of the efficacy of the novel oral ER degrader, Vepdegestrant (ARV-471), in preclinical and clinical models of ER-positive (ER+) breast cancer, with a specific focus on its performance in tumors harboring wild-type (WT) versus mutant estrogen receptor 1 (ESR1) genes.

Introduction to Vepdegestrant (ARV-471)

Vepdegestrant is an orally bioavailable PROTAC that potently and selectively targets the estrogen receptor for degradation.[1] It functions by simultaneously binding to the ER and the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of the ER.[1][2] This mechanism of action offers the potential for more complete and sustained ER degradation compared to traditional selective ER degraders (SERDs) like fulvestrant.[1][3]

Mechanism of Action: PROTAC-Mediated ER Degradation

The following diagram illustrates the mechanism by which Vepdegestrant mediates the degradation of the estrogen receptor.

cluster_0 Vepdegestrant (PROTAC) cluster_1 Cellular Machinery ER Binder ER Binder Linker Linker ER Binder->Linker ER Estrogen Receptor (ERα) (Wild-Type or Mutant) ER Binder->ER Binds to ER E3 Ligase Binder E3 Ligase Binder Linker->E3 Ligase Binder E3_Ligase Cereblon (CRBN) E3 Ubiquitin Ligase E3 Ligase Binder->E3_Ligase Binds to E3 Ligase Proteasome Proteasome ER->Proteasome Targeted for Degradation E3_Ligase->ER Forms Ternary Complex Ub Ubiquitin Ub->ER Ubiquitination Degraded ER Amino Acids Proteasome->Degraded ER Degradation

Mechanism of Vepdegestrant (ARV-471), a PROTAC ER degrader.

Preclinical Efficacy

Preclinical studies have demonstrated the potent activity of Vepdegestrant in various ER+ breast cancer cell lines and in vivo models, including those with and without ESR1 mutations.

In Vitro Degradation and Proliferation

Vepdegestrant has been shown to induce rapid and profound degradation of both wild-type and mutant ERα.

Table 1: In Vitro ER Degradation in MCF7 Cells

Compound DC50 (Half-maximal Degradation Conc.) Dmax (Maximum Degradation) Time to >80% Degradation

| Vepdegestrant | 0.9 nmol/L | 95% | 4 hours |

Data sourced from preclinical studies on MCF7 cell lines, which are ESR1 wild-type.[1]

Vepdegestrant is equally potent against clinically relevant ligand-independent ER mutants.[1]

In Vivo Tumor Growth Inhibition

In xenograft models, orally administered Vepdegestrant demonstrated superior ER degradation and anti-tumor activity compared to fulvestrant.

Table 2: In Vivo Efficacy in Xenograft Models

Model ESR1 Status Compound ER Degradation Tumor Growth Inhibition
ER-dependent Wild-Type Vepdegestrant >90% Significantly improved vs. fulvestrant
ER-dependent Wild-Type Fulvestrant 40-65% -
Estrogen-independent Y537S Mutant Vepdegestrant >90% Significantly improved vs. fulvestrant

| Estrogen-independent | Y537S Mutant | Fulvestrant | 40-65% | - |

Data compiled from various preclinical in vivo studies.[1]

Clinical Efficacy

Clinical trials have evaluated the efficacy of Vepdegestrant in patients with ER+/HER2- advanced or metastatic breast cancer who have progressed on prior therapies. A key focus has been its activity in patients with tumors harboring ESR1 mutations, which are a common mechanism of acquired resistance to aromatase inhibitors.[4]

Phase III VERITAC-2 Trial

The VERITAC-2 trial directly compared Vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer who had previously been treated with endocrine therapy and a CDK4/6 inhibitor.

Table 3: Efficacy of Vepdegestrant vs. Fulvestrant in the VERITAC-2 Trial (ESR1-Mutant Population)

Endpoint Vepdegestrant Fulvestrant Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 5.0 months 2.1 months HR: 0.57; p < 0.001
Clinical Benefit Rate (CBR) 42.1% 20.2% -

| Objective Response Rate (ORR) | 18.6% | 4.0% | - |

Data from the Phase III VERITAC-2 trial as presented at ASCO 2025.[2][5] The risk of disease progression or death was reduced by 43% in patients with ESR1 mutations treated with Vepdegestrant compared to fulvestrant.[5]

In the broader intent-to-treat population of the VERITAC-2 trial, which included both ESR1-mutant and wild-type tumors, the difference in progression-free survival was not statistically significant.[2][5] This highlights the pronounced benefit of Vepdegestrant specifically in the ESR1-mutant subgroup.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ER degrader efficacy. Below are outlines of key experimental protocols.

Western Blot for ER Degradation

This assay quantifies the reduction in ER protein levels following treatment with a degrader.

cluster_workflow Western Blot Workflow start 1. Cell Culture (e.g., MCF7, T47D) treat 2. Treatment (Vepdegestrant/Control) start->treat lyse 3. Cell Lysis (Protein Extraction) treat->lyse quant 4. Protein Quantification (e.g., BCA Assay) lyse->quant sds 5. SDS-PAGE (Protein Separation) quant->sds transfer 6. Protein Transfer (to PVDF membrane) sds->transfer block 7. Blocking (Prevent non-specific binding) transfer->block primary 8. Primary Antibody Incubation (Anti-ERα, Anti-Actin) block->primary secondary 9. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 10. Chemiluminescent Detection secondary->detect analyze 11. Image Analysis (Quantify Band Intensity) detect->analyze

Experimental workflow for Western Blot analysis of ER degradation.
  • Cell Culture and Treatment : ER+ breast cancer cells (e.g., MCF7 for wild-type, or engineered lines with Y537S/D538G mutations) are seeded and allowed to adhere. Cells are then treated with a dose range of the ER degrader or vehicle control for a specified time (e.g., 4, 8, 24 hours).

  • Protein Extraction and Quantification : Cells are lysed to extract total protein. The protein concentration of each sample is determined using an assay like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting : Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunodetection : The membrane is incubated with a primary antibody specific for ERα. A loading control antibody (e.g., actin or tubulin) is also used to normalize the data. Following incubation with a secondary antibody, the protein bands are visualized and quantified.

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of the degrader in a living organism.

  • Model System : Immunocompromised mice are implanted with ER+ breast cancer cells (e.g., MCF7) or patient-derived xenograft (PDX) models, which can be either ESR1 wild-type or mutant.

  • Dosing : Once tumors reach a specified volume, mice are randomized into treatment groups. Vepdegestrant is administered orally once daily, while a control group receives a vehicle. Fulvestrant, administered via intramuscular injection, is often used as a comparator.

  • Efficacy Assessment : Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring ER degradation via Western blot or immunohistochemistry.

Logical Comparison Framework

The evaluation of Vepdegestrant's efficacy hinges on a direct comparison against the standard of care (fulvestrant) across different genetic backgrounds (ESR1-mutant vs. wild-type).

cluster_comparison Efficacy Comparison Framework cluster_wt ESR1 Wild-Type Models cluster_mut ESR1 Mutant Models vep Vepdegestrant (Oral PROTAC) wt_preclinical Preclinical Superiority: - Deeper ER Degradation - Improved Tumor Growth Inhibition vep->wt_preclinical vs. Fulvestrant wt_clinical Clinical (ITT Population): - No significant PFS benefit vs. Fulvestrant vep->wt_clinical vs. Fulvestrant mut_preclinical Preclinical Superiority: - Potent against mutants - Overcomes resistance vep->mut_preclinical vs. Fulvestrant mut_clinical Clinical (ESR1-mutant population): - Significant PFS benefit - Higher CBR and ORR vep->mut_clinical vs. Fulvestrant ful Fulvestrant (IM SERD)

Comparative logic for Vepdegestrant vs. Fulvestrant.

Conclusion

The available data strongly indicate that the next-generation oral ER degrader, Vepdegestrant (ARV-471), demonstrates superior preclinical activity compared to fulvestrant in both ESR1 wild-type and mutant models, driven by more profound ER degradation.[1] Clinically, its efficacy is particularly pronounced in patients with ESR1-mutant ER+/HER2- advanced breast cancer who have progressed on prior therapies, where it offers a significant improvement in progression-free survival over fulvestrant.[2][5] This positions Vepdegestrant as a promising therapeutic option for a patient population with a well-defined resistance mechanism to standard endocrine therapies.

References

A Comparative Guide to Next-Generation Endocrine Therapies for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Vepdegestrant (PROTAC ER Degrader) Against Novel Oral SERDs and Standard of Care

This guide provides a detailed comparison of a novel Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, vepdegestrant, against other next-generation endocrine therapies for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic differences based on recent clinical trial data.

Introduction to Next-Generation Endocrine Therapies

Endocrine therapy remains the cornerstone of treatment for ER+ breast cancer. However, resistance to established agents like tamoxifen (a SERM) and aromatase inhibitors (AIs) is a significant clinical challenge, often driven by mutations in the ESR1 gene. This has spurred the development of next-generation agents designed to overcome resistance mechanisms. These include oral Selective Estrogen Receptor Degraders (SERDs) and novel modalities like PROTAC ER degraders.

Fulvestrant, the first SERD, validated the therapeutic strategy of ER degradation but is limited by its intramuscular administration and incomplete ER degradation.[1][2] The new generation of oral SERDs (e.g., elacestrant, camizestrant, giredestrant) and PROTAC ER degraders (e.g., vepdegestrant) offer improved pharmacokinetic properties, greater ER degradation, and promising clinical activity, particularly in patients with ESR1 mutations.[1][3][4]

This guide uses vepdegestrant as a representative of the latest innovation in ER degradation, comparing it with key oral SERDs and the established SERD, fulvestrant.

Mechanism of Action: A Differentiated Approach to ER Targeting

Next-generation endocrine therapies employ distinct mechanisms to antagonize the estrogen receptor signaling pathway. Understanding these differences is crucial for interpreting clinical data and identifying optimal therapeutic strategies.

  • Selective Estrogen Receptor Modulators (SERMs): e.g., Tamoxifen. These agents competitively bind to ER, acting as antagonists in breast tissue but potentially as agonists in other tissues.[5]

  • Aromatase Inhibitors (AIs): e.g., Letrozole, Anastrozole. AIs block the synthesis of estrogen from androgens, thereby depriving ER+ cancer cells of their primary growth signal.[5]

  • Selective Estrogen Receptor Degraders (SERDs): e.g., Fulvestrant, Elacestrant, Camizestrant, Giredestrant. SERDs bind to ER, inducing a conformational change that marks the receptor for proteasomal degradation. This not only blocks signaling but also reduces the total cellular pool of ER.[2][6]

  • PROTAC ER Degraders: e.g., Vepdegestrant (ARV-471). As a PROTAC, vepdegestrant has a unique mechanism. It is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination and subsequent degradation of the ER by the cell's own proteasome machinery.[4][7] Preclinical data suggest this mechanism can lead to more efficient and complete ER degradation (>90%) compared to SERDs like fulvestrant.[1]

Endocrine_Therapy_Mechanisms cluster_0 Cell Nucleus cluster_1 Therapeutic Interventions Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Transcription Gene Transcription (Cell Growth, Proliferation) ER->Transcription Promotes Proteasome Proteasome ER->Proteasome Degradation ER->Proteasome Degradation AI Aromatase Inhibitors (e.g., Letrozole) AI->Estrogen Blocks Production SERM SERMs (e.g., Tamoxifen) SERM->ER Competitively Blocks SERD Oral SERDs (e.g., Elacestrant, Camizestrant) SERD->ER Binds & Induces Degradation PROTAC PROTAC Degrader (Vepdegestrant) PROTAC->ER Binds & Tags for Degradation G cluster_screening Patient Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_endpoints Endpoint Assessment P1 Patient Population: ER+/HER2- Advanced/Metastatic Breast Cancer Progressed on 1-2 lines of prior endocrine therapy +/- CDK4/6i P2 Baseline Assessment: - Tumor Biopsy / ctDNA for ESR1 mutation status - Imaging (RECIST 1.1) - Performance Status (ECOG) R Stratification Factors: - Visceral Metastases - Prior CDK4/6i Use - ESR1 Mutation Status P2->R T1 Investigational Arm: Oral SERD / Degrader (e.g., Vepdegestrant, Camizestrant) + Placebo or Combination Agent R->T1 T2 Control Arm: Standard of Care (SOC) (e.g., Fulvestrant or Aromatase Inhibitor) + Placebo or Combination Agent R->T2 E1 Primary Endpoint: Progression-Free Survival (PFS) (Assessed by Blinded Independent Central Review) T1->E1 Treatment until progression or unacceptable toxicity T2->E1 Treatment until progression or unacceptable toxicity E2 Secondary Endpoints: - Overall Survival (OS) - Objective Response Rate (ORR) - Clinical Benefit Rate (CBR) - Safety & Tolerability - Patient-Reported Outcomes

References

A Comparative Guide to the Clinical Development of Novel Oral ER Degraders: Focus on Camizestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation with the emergence of novel oral selective estrogen receptor degraders (SERDs). These agents offer the potential for improved efficacy, tolerability, and convenience over the intramuscular SERD fulvestrant. This guide provides a comprehensive comparison of the clinical development of camizestrant (AZD9833) with other key oral SERDs, including elacestrant and giredestrant, as well as the established standard-of-care, fulvestrant.

Mechanism of Action: Targeting the Estrogen Receptor for Degradation

Selective estrogen receptor degraders represent a distinct class of endocrine therapy.[1] Unlike selective estrogen receptor modulators (SERMs) that partially block ER activity, SERDs bind to the estrogen receptor and induce a conformational change that marks the receptor for proteasomal degradation.[2][3][4][5] This dual mechanism of antagonism and degradation leads to a more complete inhibition of ER signaling pathways that drive the proliferation of ER+ breast cancer cells.[3][5]

Novel oral SERDs like camizestrant, elacestrant, and giredestrant are designed to overcome some of the limitations of fulvestrant, including its intramuscular route of administration and potentially incomplete ER degradation.[6] Furthermore, these next-generation SERDs have shown activity against tumors harboring ESR1 mutations, a common mechanism of acquired resistance to aromatase inhibitors.[3][7][8]

SERD_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation ER_dimer ER Dimerization (Blocked by SERD) ER->ER_dimer Dimerizes ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription & Cell Proliferation ERE->Gene_Transcription Promotes ER_dimer->ERE Binds to SERD Oral SERD (e.g., Camizestrant) SERD->ER Binds & Induces Conformational Change

Figure 1: Simplified signaling pathway of Estrogen Receptor (ER) and the mechanism of action of oral SERDs.

Clinical Development and Performance Data

The clinical development of novel oral SERDs has been marked by several key Phase 2 and 3 trials. The following tables summarize the comparative efficacy and safety data from these pivotal studies.

Table 1: Comparison of Efficacy in Key Clinical Trials
DrugTrialPatient PopulationComparatorMedian Progression-Free Survival (mPFS)Hazard Ratio (HR)
Camizestrant (75mg) SERENA-2[9][10]Post-menopausal, ER+/HER2- advanced BC, progressed on ≤1 line of ETFulvestrant7.2 months0.58[9]
Camizestrant (150mg) SERENA-2[9][10]Post-menopausal, ER+/HER2- advanced BC, progressed on ≤1 line of ETFulvestrant7.7 months0.67
Fulvestrant SERENA-2[9][10]Post-menopausal, ER+/HER2- advanced BC, progressed on ≤1 line of ET-3.7 months-
Elacestrant EMERALD[11]ER+/HER2- advanced/metastatic BC, progressed on 1-2 lines of ET (incl. CDK4/6i)Standard of Care (SOC)2.8 months0.70[11]
Elacestrant (ESR1-mut) EMERALD[12][11]ER+/HER2- advanced/metastatic BC with ESR1 mutation, progressed on 1-2 lines of ET (incl. CDK4/6i)Standard of Care (SOC)3.8 months0.55[11]
Standard of Care (SOC) EMERALD[11][13]ER+/HER2- advanced/metastatic BC, progressed on 1-2 lines of ET (incl. CDK4/6i)-1.9 months-
Giredestrant acelERA[14]ER+/HER2- advanced BC, progressed on 1-2 lines of systemic therapyPhysician's Choice of ET5.6 months0.81[14]
Physician's Choice of ET acelERA[14]ER+/HER2- advanced BC, progressed on 1-2 lines of systemic therapy-5.4 months-
Giredestrant + Everolimus (ESR1-mut) evERA[15]ER+/HER2- advanced BC, post-CDK4/6iSOC + Everolimus9.99 months0.38[15]
SOC + Everolimus (ESR1-mut) evERA[15]ER+/HER2- advanced BC, post-CDK4/6i-5.45 months-

ET: Endocrine Therapy; BC: Breast Cancer; HER2-: Human Epidermal Growth Factor Receptor 2-Negative; CDK4/6i: Cyclin-Dependent Kinase 4/6 inhibitor; SOC: Standard of Care (Fulvestrant or Aromatase Inhibitor); ET: Endocrine Therapy.

Table 2: Overview of Safety Profiles
DrugTrialCommon Adverse Events (Any Grade)Grade ≥3 Treatment-Related Adverse Events
Camizestrant (75mg) SERENA-2[9]Photopsia, bradycardia12.2%
Camizestrant (150mg) SERENA-2[9]Photopsia, bradycardia21.9%[8]
Fulvestrant SERENA-2[9]Injection site pain, arthralgia13.7%[8]
Elacestrant EMERALD[11]Nausea, fatigue, vomiting, decreased appetite7.2%[11]
Standard of Care (SOC) EMERALD[11]Nausea, fatigue, arthralgia3.1%[11]
Giredestrant acelERAArthralgia, fatigue, nauseaBalanced across arms[14]
Giredestrant + Everolimus evERA[16]Stomatitis, rash, diarrheaConsistent with known safety profiles of individual drugs[16]

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for the critical appraisal of the evidence.

SERENA-2 (Camizestrant)
  • Study Design: A Phase 2, randomized, open-label, multicenter trial.[17][18]

  • Patient Population: Post-menopausal women with ER+/HER2- advanced breast cancer who had experienced disease recurrence or progression on one or two prior lines of endocrine therapy for advanced disease.[17][19]

  • Intervention Arms: Patients were randomized to receive oral camizestrant at doses of 75 mg, 150 mg, or 300 mg once daily, or intramuscular fulvestrant (500 mg).[17] The 300 mg camizestrant arm was discontinued early.

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[17][18]

  • Stratification Factors: Prior treatment with a CDK4/6 inhibitor and the presence of lung or liver metastases.[17]

EMERALD (Elacestrant)
  • Study Design: A Phase 3, randomized, open-label, active-controlled, multicenter trial.[10]

  • Patient Population: Postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[7]

  • Intervention Arms: Patients were randomized to receive either oral elacestrant (400 mg daily) or the investigator's choice of an approved hormonal agent (fulvestrant or an aromatase inhibitor).[10]

  • Primary Endpoints: Progression-Free Survival in the overall population and in patients with ESR1 mutations.[10]

  • Key Inclusion Criteria: All patients must have had disease progression on a prior CDK4/6 inhibitor.

acelERA (Giredestrant)
  • Study Design: A Phase 2, randomized, open-label, multicenter study.[2]

  • Patient Population: Postmenopausal women, pre-/perimenopausal women, and men with ER+/HER2- locally advanced or metastatic breast cancer whose disease progressed after one to two lines of systemic therapy.[2][5]

  • Intervention Arms: Patients were randomized 1:1 to receive oral giredestrant (30 mg once daily) or the physician's choice of endocrine monotherapy (fulvestrant or an aromatase inhibitor).[2][5]

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[5]

  • Stratification Factors: Visceral versus non-visceral disease, prior CDK4/6 inhibitor use, and prior fulvestrant use.[2][5]

Hypothetical Experimental Workflow: Preclinical Evaluation of Novel Oral SERDs

The preclinical assessment of novel SERDs is a critical step in their development pipeline. The following diagram illustrates a typical experimental workflow for comparing the in vitro and in vivo activity of a novel oral SERD against a standard-of-care.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D) Wild-type and ESR1-mutant Binding_Assay ER Binding Affinity Assay Cell_Lines->Binding_Assay Degradation_Assay ER Degradation Assay (Western Blot / In-Cell Western) Cell_Lines->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Proliferation_Assay Data_Analysis Data Analysis and Candidate Selection Binding_Assay->Data_Analysis Degradation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Xenograft_Model Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Treatment_Groups Treatment Groups: - Vehicle Control - Fulvestrant - Novel Oral SERD (Dose Range) Xenograft_Model->Treatment_Groups Tumor_Volume Tumor Volume Measurement Treatment_Groups->Tumor_Volume PK_PD Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Treatment_Groups->PK_PD Tumor_Volume->Data_Analysis PK_PD->Data_Analysis Start Start: Novel Oral SERD Candidate Start->Cell_Lines Data_Analysis->Xenograft_Model

Figure 2: A representative experimental workflow for the preclinical comparison of novel oral SERDs.

References

A Comparative Guide to the Preclinical Profiles of Oral Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer a promising alternative to traditional endocrine therapies by not only antagonizing the estrogen receptor (ER) but also promoting its degradation. This guide provides an objective comparison of the preclinical profiles of several key oral SERDs, including elacestrant, amcenestrant, camizestrant, and giredestrant, benchmarked against the first-in-class SERD, fulvestrant. The data presented is compiled from publicly available preclinical studies to facilitate a comprehensive evaluation of their pharmacological properties.

Mechanism of Action: A Dual Approach to Targeting ER Signaling

Oral SERDs represent a significant advancement in endocrine therapy. Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize ER signaling, SERDs employ a dual mechanism. They competitively bind to the estrogen receptor, blocking its activation by estradiol, and subsequently induce a conformational change that leads to the proteasomal degradation of the ERα protein. This reduction in cellular ER levels provides a more complete shutdown of ER-dependent signaling pathways, offering a potential advantage in overcoming resistance mechanisms, including those mediated by ESR1 mutations.

SERD_Mechanism cluster_cell Tumor Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_dimer ER Dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription (e.g., PGR, GREB1) ERE->Transcription Initiates Estradiol Estradiol (E2) ER Estrogen Receptor (ERα) Estradiol->ER Binds & Activates ER->ER_dimer Dimerization & Nuclear Translocation Proteasome Proteasome ER->Proteasome Targeted for Degradation SERD Oral SERD SERD->ER Binds & Induces Conformational Change Degradation ER Degradation Proteasome->Degradation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Output binding ER Binding Assay degradation Western Blot (ER Degradation) Ki_IC50 Binding Affinity (Ki / IC50) binding->Ki_IC50 proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) DC50_Dmax Degradation (DC50 / Dmax) degradation->DC50_Dmax Growth_IC50 Growth Inhibition (IC50) proliferation->Growth_IC50 xenograft Xenograft Model Establishment dosing SERD Administration (Oral Gavage) xenograft->dosing measurement Tumor Volume Measurement dosing->measurement analysis Tumor Growth Inhibition (TGI) Analysis measurement->analysis TGI_percent TGI (%) analysis->TGI_percent

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.